2-(4-Methoxyphenyl)propan-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyphenyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(2,11)8-4-6-9(12-3)7-5-8/h4-7H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITIBMKMOLMSPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451635 | |
| Record name | 2-(4-methoxyphenyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30568-44-6 | |
| Record name | 2-(4-methoxyphenyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methoxyphenyl)propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical and Spectroscopic Properties of 2-(4-Methoxyphenyl)propan-2-amine
Introduction
2-(4-Methoxyphenyl)propan-2-amine, with the CAS number 30568-44-6, is a primary aromatic amine whose structural backbone is of significant interest in medicinal chemistry and drug development.[1] Its characterization is a foundational step for its potential use as a precursor or intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its core physical properties and the analytical methodologies required for its definitive identification and quality control.
Molecular Structure and Core Identifiers
A precise understanding of the molecule's structure is the starting point for any physical property analysis.
References
An In-depth Technical Guide to Ethyl 3-Methyl-4-(phenylamino)thieno[2,3-c]isothiazole-5-carboxylate
Disclaimer: The CAS number 30568-44-6, as provided in the topic query, is officially assigned to the compound 2-(4-Methoxyphenyl)propan-2-amine. This guide will focus on the chemical entity Ethyl 3-Methyl-4-(phenylamino)thieno[2,3-c]isothiazole-5-carboxylate , for which a specific CAS number could not be definitively identified in publicly available databases. This document synthesizes information based on structurally related compounds within the thienoisothiazole class to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.
Introduction
The thieno[2,3-c]isothiazole scaffold is a fused heterocyclic system of significant interest in medicinal chemistry. This core structure, combining the electron-rich thiophene ring with the isothiazole moiety, creates a unique electronic environment that imparts a diverse range of biological activities. Derivatives of this and related thienoisothiazole systems have been explored for their potential as anticancer, antimicrobial, and immunomodulatory agents. This guide provides a detailed examination of Ethyl 3-Methyl-4-(phenylamino)thieno[2,3-c]isothiazole-5-carboxylate, a representative member of this class, covering its physicochemical properties, synthesis, potential mechanisms of action, and relevant experimental protocols.
Physicochemical and Spectral Properties
Structural and Physicochemical Data (Predicted)
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₇H₁₆N₂O₂S₂ |
| Molecular Weight | 360.45 g/mol |
| Appearance | Likely a crystalline solid |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
| LogP | Predicted to be in the range of 3.5 - 4.5, indicating moderate lipophilicity. |
Spectral Characterization (Anticipated)
The structural confirmation of Ethyl 3-Methyl-4-(phenylamino)thieno[2,3-c]isothiazole-5-carboxylate would rely on a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester (a triplet and a quartet), a singlet for the methyl group, and aromatic protons from the phenylamino substituent. The chemical shifts of the thiophene proton would be influenced by the surrounding functional groups.
-
¹³C NMR: The carbon NMR would display distinct signals for the carbonyl carbon of the ester, the carbons of the fused heterocyclic core, the methyl and ethyl groups, and the phenyl ring carbons.[1][2]
-
FTIR: The infrared spectrum would likely exhibit characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the ester (around 1700-1720 cm⁻¹), and C=C and C=N stretching vibrations within the aromatic and heterocyclic rings.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and cleavage of the phenylamino moiety.
Synthesis and Manufacturing
The synthesis of Ethyl 3-Methyl-4-(phenylamino)thieno[2,3-c]isothiazole-5-carboxylate would likely proceed through a multi-step sequence, beginning with the construction of the core thieno[2,3-c]isothiazole ring system, followed by functionalization. A plausible synthetic strategy is outlined below, based on established methods for related heterocyclic systems.
Synthesis of the Thieno[2,3-c]isothiazole Core
A common approach to constructing the thieno[2,3-c]isothiazole scaffold involves the cyclization of appropriately substituted thiophene precursors. One such method is a variation of the Gewald reaction.
Proposed Synthesis of the Target Compound
A potential synthetic route to Ethyl 3-Methyl-4-(phenylamino)thieno[2,3-c]isothiazole-5-carboxylate is depicted below. This pathway involves the initial formation of a functionalized aminothiophene, followed by cyclization to form the isothiazole ring and subsequent amination.
Experimental Protocol: Gewald Aminothiophene Synthesis
This protocol describes the synthesis of a key intermediate, an aminothiophene, which serves as a precursor to the thieno[2,3-c]isothiazole core.
-
Reaction Setup: To a solution of ethyl acetoacetate (1 equivalent) and elemental sulfur (1.1 equivalents) in ethanol, add a catalytic amount of a base such as morpholine or triethylamine.
-
Addition of Cyanide Source: Add a cyanide source, such as malononitrile (1 equivalent), to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration, washed with water, and then a cold, dilute ethanol solution.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the desired 2-aminothiophene derivative.
Mechanism of Action and Biological Activity
The biological activity of thieno[2,3-c]isothiazole derivatives is often attributed to their ability to act as kinase inhibitors.[3] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer.
Potential as Kinase Inhibitors
Many small molecule kinase inhibitors feature a heterocyclic core that can interact with the ATP-binding pocket of the kinase. The thieno[2,3-c]isothiazole scaffold, with its planar structure and potential for various substitutions, can be designed to fit into these pockets and disrupt kinase activity. The phenylamino group at the 4-position and the ester at the 5-position can be crucial for forming hydrogen bonds and other interactions with amino acid residues in the kinase active site.
Anticancer and Antimicrobial Potential
Research on structurally similar thieno[3,2-d]thiazole derivatives has demonstrated their potential as multi-targeting kinase inhibitors against EGFR, VEGFR-2, and BRAFV600E, which are implicated in cancer progression.[3] These compounds have shown cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer).[3] Furthermore, some derivatives have exhibited promising antimicrobial effects.[3]
Applications in Research and Drug Development
The thieno[2,3-c]isothiazole scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents.
-
Scaffold for Library Synthesis: The core structure can be readily functionalized at multiple positions, making it an ideal scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening.
-
Lead Optimization: For identified active compounds, the structure of Ethyl 3-Methyl-4-(phenylamino)thieno[2,3-c]isothiazole-5-carboxylate can be systematically modified to improve potency, selectivity, and pharmacokinetic properties.
-
Probes for Chemical Biology: Labeled derivatives can be synthesized to serve as chemical probes for studying the role of specific kinases in cellular processes.
Safety and Handling
As with any research chemical, Ethyl 3-Methyl-4-(phenylamino)thieno[2,3-c]isothiazole-5-carboxylate should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
Ethyl 3-Methyl-4-(phenylamino)thieno[2,3-c]isothiazole-5-carboxylate is a representative of the promising thienoisothiazole class of heterocyclic compounds. While specific data for this molecule is sparse, the available literature on analogous structures suggests a high potential for biological activity, particularly as kinase inhibitors with applications in oncology. The synthetic routes to the core scaffold are well-established, providing a solid foundation for the exploration of this chemical space. Further research into this and related compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2-(4-Methoxyphenyl)propan-2-amine: Physicochemical Properties, Synthesis, and Spectroscopic Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-methoxyphenyl)propan-2-amine (CAS: 30568-44-6), a primary amine of significant interest in medicinal chemistry and synthetic research. The compound serves as a crucial intermediate, notably in the synthesis of long-acting β2-adrenoceptor agonists like formoterol. This document details its fundamental physicochemical properties, outlines a robust and modern synthetic protocol via reductive amination, discusses expected spectroscopic characteristics for structural verification, and provides essential safety and handling information. The guide is structured to offer both foundational data and practical, field-proven insights for laboratory application.
Physicochemical and Structural Data
This compound is a solid compound at room temperature. Its core structure consists of a para-substituted methoxybenzene ring attached to a propan-2-amine moiety at the tertiary carbon, making it a tertiary benzylic amine. This structural arrangement is key to its utility as a building block in more complex molecular architectures.
A summary of its key identifiers and computed properties is presented in Table 1.
Table 1: Key Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 30568-44-6 | |
| Molecular Formula | C₁₀H₁₅NO | |
| Molecular Weight | 165.23 g/mol | |
| Monoisotopic Mass | 165.11537 Da | [1] |
| Physical Form | Solid | |
| SMILES | CC(C)(C1=CC=C(C=C1)OC)N | [1] |
| InChI Key | RITIBMKMOLMSPL-UHFFFAOYSA-N | [1] |
| XlogP (Predicted) | 1.7 |[1] |
Synthesis Methodology: One-Pot Reductive Amination
The synthesis of tertiary benzylic amines such as this compound is efficiently achieved through one-pot reductive amination. This method is superior to older techniques like the Leuckart reaction, as it proceeds under milder conditions, generally produces higher yields, and avoids the use of high temperatures and formamide.[2][3] The strategy involves the in situ formation of an imine from a ketone precursor, which is then immediately reduced to the target amine.
The logical precursor for this synthesis is 4'-methoxyacetophenone. The reaction with an ammonia source forms an iminium ion intermediate, which is then reduced by a hydride agent. Sodium cyanoborohydride (NaBH₃CN) is an ideal reducing agent for this transformation because it is mild enough not to reduce the starting ketone but is highly effective at reducing the protonated imine intermediate.[4][5]
References
- 1. PubChemLite - this compound (C10H15NO) [pubchemlite.lcsb.uni.lu]
- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
The Biological Activity of 4-Methoxy-alpha-methylphenethylamine (PMA) Analogs: A Technical Guide for Researchers
This guide provides an in-depth technical exploration of the biological activity of 4-methoxy-alpha-methylphenethylamine (PMA) and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of their structure-activity relationships, pharmacological mechanisms, and the experimental methodologies crucial for their evaluation.
Introduction: The Significance of the Phenethylamine Scaffold
The phenethylamine core structure, a phenyl ring connected to an amino group by a two-carbon chain, is a foundational element in a vast array of neuropharmacologically active compounds.[1] Modifications to this basic scaffold, through substitutions on the aromatic ring or the ethylamine side chain, give rise to compounds with diverse biological activities, ranging from therapeutic agents to substances with high abuse potential. 4-methoxy-alpha-methylphenethylamine, commonly known as PMA, is a notable member of this class, recognized for its potent effects on the central nervous system.[2] Understanding the biological activity of PMA and its analogs is critical for the development of novel therapeutics, as well as for comprehending the toxicology of designer drugs.
Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint
The biological activity of PMA analogs is intricately linked to their chemical structure. Subtle modifications to the molecule can drastically alter its potency, receptor selectivity, and functional effects.
The Core Structure and Key Substitution Points
The fundamental structure of PMA provides several key points for modification that influence its pharmacological profile. The following diagram illustrates this core scaffold and highlights the primary areas of substitution.
Caption: Core structure of PMA highlighting key points for analog synthesis.
Aromatic Ring Substitutions
Substitutions on the phenyl ring are a primary determinant of the pharmacological profile of phenethylamine derivatives.[1] In the case of PMA analogs, the position and nature of these substituents can dramatically alter receptor affinity and selectivity. For instance, the addition of further methoxy groups or other lipophilic substituents can enhance affinity for serotonin receptors, particularly the 5-HT2A subtype.[3][4][5] The 2,5-dimethoxy substitution pattern, for example, is a common feature in many psychedelic phenethylamines, with the substituent at the 4-position greatly influencing potency.[5][6]
Alpha-Methyl and Amino Group Modifications
The presence of an alpha-methyl group, as in PMA, generally increases the stimulant properties and metabolic stability of phenethylamines by providing resistance to metabolism by monoamine oxidase (MAO).[3] N-methylation of the amino group, creating para-methoxymethamphetamine (PMMA), can alter the balance of effects, though PMMA does not appear to act as a simple amphetamine-like agent.[7]
Pharmacological Profile: A Multi-Target Interaction
The biological effects of PMA and its analogs are primarily mediated through their interactions with monoamine systems in the brain, particularly serotonin, dopamine, and norepinephrine.
Monoamine Transporter Interactions: Releasers and Reuptake Inhibitors
PMA and many of its analogs function as monoamine releasing agents.[8] They can be transported into presynaptic neurons by monoamine transporters (SERT, DAT, and NET), leading to a reversal of transporter function and the subsequent release of neurotransmitters from vesicular stores into the synapse. This surge in synaptic monoamine levels is a key contributor to their psychoactive and physiological effects. Some analogs may also act as reuptake inhibitors, blocking the clearance of neurotransmitters from the synapse and prolonging their action.
Receptor Binding and Functional Activity
Beyond their effects on monoamine transporters, many PMA analogs exhibit direct agonist activity at various G-protein coupled receptors (GPCRs), most notably serotonin receptors.
-
5-HT2A Receptor Agonism: Agonism at the 5-HT2A receptor is a hallmark of many psychedelic phenethylamines and is believed to be the primary mechanism underlying their hallucinogenic effects.[3][9][10] The affinity and efficacy at this receptor can be significantly modulated by the substitution pattern on the aromatic ring.[3][11]
-
Trace Amine-Associated Receptor 1 (TAAR1): Some phenethylamines are also agonists at TAAR1, an intracellular GPCR that can modulate the activity of monoamine transporters.[8]
The following table summarizes the receptor binding affinities (Ki, nM) for a selection of PMA and related analogs. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | TAAR1 (Ki, nM) |
| PMA | >1000 | ~2660-7850[8] | ~7850[8] | Micromolar potency[8] |
| 3-Methoxyamphetamine | 2660[8] | 7850[8] | - | Micromolar potency[8] |
| 2,5-Dimethoxy-4-bromoamphetamine (DOB) | - | High Affinity[11] | High Affinity[11] | - |
| 2,5-Dimethoxy-4-methylamphetamine (DOM) | - | High Affinity[10] | High Affinity[10] | Inactive (human)[10] |
Note: Data is compiled from various sources and experimental conditions may differ. This table is for comparative purposes.
Monoamine Oxidase (MAO) Inhibition
A significant and potentially dangerous aspect of the pharmacology of some PMA analogs is their ability to inhibit monoamine oxidase (MAO), the enzyme responsible for the metabolic breakdown of monoamine neurotransmitters.[12][13] PMA itself is a potent inhibitor of MAO-A, the isoform primarily responsible for metabolizing serotonin.[9] This inhibition leads to a further increase in synaptic serotonin levels, which, when combined with the serotonin-releasing properties of these compounds, can lead to a life-threatening condition known as serotonin syndrome.[14]
In Vivo Effects and Toxicological Considerations
The complex pharmacology of PMA analogs translates into a range of physiological and behavioral effects, some of which can be severe and life-threatening.
Serotonin Syndrome: A Toxidrome of Excess
The combination of serotonin release and MAO-A inhibition makes PMA and some of its analogs particularly prone to inducing serotonin syndrome.[14][15] This condition is characterized by a triad of symptoms:
-
Cognitive and Behavioral Changes: Agitation, confusion, restlessness, and hallucinations.[16]
-
Autonomic Instability: Hyperthermia, tachycardia, rapid changes in blood pressure, and diarrhea.[16]
-
Neuromuscular Hyperactivity: Tremor, rigidity, myoclonus, and hyperreflexia.[14]
Severe cases can lead to rhabdomyolysis, seizures, and death.[14] The co-administration of other serotonergic drugs, such as SSRIs or other MAOIs, dramatically increases this risk.[14][16]
Caption: Mechanism of PMA-induced Serotonin Syndrome.
Cardiovascular Toxicity
PMA and related compounds can have significant cardiovascular effects, including potent increases in heart rate and blood pressure.[17] These effects are largely due to the release of norepinephrine.[17] In cases of overdose, this can lead to hypertensive crisis, tachycardia, and other life-threatening cardiovascular events.[18]
Neurotoxicity
While less studied than other amphetamines, there is a potential for neurotoxicity with some PMA analogs, particularly with high doses or chronic use. The excessive release of neurotransmitters can lead to oxidative stress and damage to monoaminergic neurons.
Experimental Protocols for Biological Characterization
A thorough understanding of the biological activity of novel PMA analogs requires a multi-faceted experimental approach, encompassing both in vitro and in vivo assays.
In Vitro Assays: Probing Molecular Interactions
-
Radioligand Binding Assays: These assays are fundamental for determining the affinity of a compound for a specific receptor or transporter.[19][20]
-
Protocol Outline:
-
Prepare cell membranes or tissue homogenates expressing the target of interest (e.g., 5-HT2A receptors).
-
Incubate the membranes with a radiolabeled ligand that is known to bind to the target.
-
Add increasing concentrations of the unlabeled test compound (PMA analog).
-
Separate the bound and free radioligand.
-
Quantify the amount of bound radioactivity.
-
Calculate the Ki value, which represents the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
-
-
Functional Assays: These assays measure the functional consequence of a compound binding to its target, determining whether it is an agonist, antagonist, or has no effect.
-
Example: Calcium Mobilization Assay for 5-HT2A Receptor Agonism
-
Culture cells expressing the human 5-HT2A receptor.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Add increasing concentrations of the PMA analog.
-
Measure the change in intracellular calcium concentration using a fluorometer.
-
Calculate the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).
-
-
-
Monoamine Transporter Uptake/Release Assays: These assays assess the ability of a compound to inhibit monoamine reuptake or induce monoamine release.
-
Protocol Outline (Synaptosome Release Assay):
-
Prepare synaptosomes (isolated nerve terminals) from rodent brain tissue.
-
Pre-load the synaptosomes with a radiolabeled monoamine (e.g., [3H]5-HT).
-
Expose the synaptosomes to increasing concentrations of the PMA analog.
-
Measure the amount of radiolabeled monoamine released into the supernatant.
-
Calculate the EC50 for release.
-
-
In Vivo Studies: Assessing Physiological and Behavioral Effects
-
Behavioral Assays: Animal models are used to investigate the psychoactive and stimulant effects of PMA analogs.
-
Head-Twitch Response (HTR) in Rodents: This is a behavioral proxy for 5-HT2A receptor activation and is highly correlated with hallucinogenic potential in humans.[9]
-
Locomotor Activity: Measures the stimulant or depressant effects of a compound.[8]
-
Drug Discrimination Studies: Animals are trained to distinguish between a known drug and saline, and then tested with the novel compound to see if it produces similar subjective effects.[8]
-
-
Physiological Monitoring:
-
Telemetric Monitoring: Allows for the continuous measurement of cardiovascular parameters (heart rate, blood pressure) and body temperature in conscious, freely moving animals.
-
The following diagram illustrates a typical workflow for the biological characterization of a novel PMA analog.
Caption: Experimental workflow for characterizing PMA analogs.
Conclusion
The 4-methoxy-alpha-methylphenethylamine scaffold and its analogs represent a complex and pharmacologically rich class of compounds. Their biological activity is a delicate interplay of interactions with multiple monoamine systems, with subtle structural changes leading to profound differences in their effects. A thorough understanding of their structure-activity relationships, coupled with a comprehensive experimental evaluation, is essential for both the development of novel therapeutic agents and for mitigating the public health risks associated with their illicit use. This guide provides a foundational framework for researchers to navigate the intricate world of PMA analogs and to contribute to a deeper understanding of their biological impact.
References
- 1. benchchem.com [benchchem.com]
- 2. (+-)-p-Methoxyamphetamine | C10H15NO | CID 31721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A preliminary behavioral investigation of PMMA, the 4-methoxy analog of methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Methoxyamphetamine - Wikipedia [en.wikipedia.org]
- 9. 5-Chloro-αMT - Wikipedia [en.wikipedia.org]
- 10. 2,5-Dimethoxy-4-methylamphetamine - Wikipedia [en.wikipedia.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Inhibition of human monoamine oxidase A and B by 5-phenoxy 8-aminoquinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Serotonin Syndrome: Pathophysiology, Clinical Features, Management, and Potential Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. crew.scot [crew.scot]
- 16. Serotonin syndrome: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 17. Comparison of cardiovascular, hyperthermic, and toxic effects of para-methoxyamphetamine (PMA) and 3, 4-methylenedioxyamphetamine (MDA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Methamphetamine-induced cardiotoxicity: in search of protective transcriptional mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]
- 20. Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Potential Pharmacological Profile of 2-(4-Methoxyphenyl)propan-2-amine
Abstract
This technical guide provides a comprehensive analysis of the potential pharmacological profile of the novel compound, 2-(4-Methoxyphenyl)propan-2-amine. Synthesizing data from structurally related phenethylamine and amphetamine analogues, this document outlines the predicted receptor binding affinities, functional activities, and potential central nervous system effects of this molecule. Furthermore, this guide details robust, validated experimental protocols for the complete in vitro and in vivo characterization of this compound, offering a roadmap for researchers and drug development professionals.
Introduction: Unveiling a Potential Neuromodulator
This compound is a substituted phenethylamine derivative with a structural backbone common to a wide range of neuroactive compounds. Its core components—a phenyl ring, an ethylamine side chain, and a methoxy substituent—suggest potential interactions with monoaminergic systems in the central nervous system (CNS). The α,α-dimethyl substitution on the ethylamine side chain is a key structural feature that differentiates it from more extensively studied analogues like 4-methoxyamphetamine (PMA) and may significantly influence its pharmacological properties. Given the therapeutic and toxicological importance of related compounds, a thorough investigation into the pharmacological profile of this compound is warranted. This guide provides a predictive analysis based on established structure-activity relationships (SAR) and outlines a comprehensive experimental strategy for its empirical validation.
Synthesis of this compound
The synthesis of this compound can be achieved through several established synthetic routes. A plausible and efficient method involves the reductive amination of 1-(4-methoxyphenyl)propan-2-one. This approach offers good yields and control over the final product.
Proposed Synthetic Pathway
An In-depth Technical Guide to 2-(4-Methoxyphenyl)propan-2-amine: Synthesis, Characterization, and Applications
InChIKey: RITIBMKMOLMSPL-UHFFFAOYSA-N
Introduction
2-(4-Methoxyphenyl)propan-2-amine, a substituted phenethylamine derivative, is a compound of significant interest to researchers, scientists, and professionals in the field of drug development. Its structural similarity to known bioactive phenethylamines suggests its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] This technical guide provides a comprehensive overview of this compound, covering its chemical identity, synthesis via reductive amination, analytical characterization, potential applications in medicinal chemistry, and essential safety information.
Chemical Identity and Properties
A clear understanding of the fundamental properties of a compound is the cornerstone of its application in research and development. The key identifiers and physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 30568-44-6 | [2] |
| Molecular Formula | C₁₀H₁₅NO | [2] |
| Molecular Weight | 165.23 g/mol | |
| InChI | 1S/C10H15NO/c1-10(2,11)8-4-6-9(12-3)7-5-8/h4-7H,11H2,1-3H3 | |
| SMILES | CC(C)(C1=CC=C(C=C1)OC)N | |
| Physical Form | Solid | |
| Purity | 98% (typical) | [2] |
Synthesis of this compound via Reductive Amination
The primary route for the synthesis of this compound is the reductive amination of 4'-methoxyacetophenone. This widely used method in organic chemistry converts a carbonyl group to an amine through an intermediate imine.[3]
Reaction Pathway
The synthesis proceeds in two conceptual steps that are often carried out in a one-pot procedure:
-
Imine Formation: 4'-Methoxyacetophenone reacts with an ammonia source to form an intermediate imine.
-
Reduction: The imine is then reduced to the corresponding primary amine using a suitable reducing agent.
Caption: Reductive Amination Workflow
Experimental Protocol
Materials:
-
4'-Methoxyacetophenone
-
Ammonium acetate or aqueous ammonia
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM) or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol (for salt formation, optional)
Procedure:
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4'-methoxyacetophenone (1 equivalent) in anhydrous methanol.
-
Add a large excess of an ammonia source, such as ammonium acetate (e.g., 10 equivalents).
-
Stir the mixture at room temperature or gentle reflux for several hours to overnight to facilitate imine formation. The reaction can be monitored by TLC or GC-MS to confirm the consumption of the starting ketone.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly and portion-wise, add sodium borohydride (a molar excess, e.g., 2-3 equivalents) to the stirred solution. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours or until the imine is fully reduced (monitor by TLC or GC-MS).
-
-
Work-up and Isolation:
-
Carefully quench the reaction by the slow addition of water to decompose any remaining sodium borohydride.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting aqueous residue, add dichloromethane or ethyl acetate to extract the product.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as an oil or solid.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
-
Alternatively, the amine can be converted to its hydrochloride salt by treating a solution of the free base in a suitable solvent (e.g., diethyl ether, isopropanol) with a solution of HCl in the same or a compatible solvent. The resulting crystalline salt can be collected by filtration and washed with a cold solvent.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
While experimental spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methoxyphenyl group (typically two doublets in the aromatic region), a singlet for the methoxy group protons, and a singlet for the two equivalent methyl groups. The amine protons may appear as a broad singlet.[5][6]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the aromatic carbons, the quaternary carbon attached to the amine group, the methyl carbons, and the methoxy carbon.[7]
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (165.23 g/mol ). Fragmentation patterns would be consistent with the structure of a phenethylamine derivative. Predicted collision cross-section data can further aid in identification.[8][9][10]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to display characteristic absorption bands for N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.[11][12][13][14]
Chromatographic Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity of the synthesized compound and for identifying any byproducts or unreacted starting materials.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a chiral stationary phase, is crucial for the separation and quantification of the enantiomers of this compound, as the compound possesses a chiral center.[15][16][17][18][19]
Experimental Protocol: Chiral HPLC Separation (General Approach)
A general protocol for the chiral separation of amphetamine analogs can be adapted for this compound.[15]
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based or macrocyclic glycopeptide-based)
Mobile Phase (example):
-
A mixture of an organic modifier (e.g., methanol, ethanol, or isopropanol) and a buffer (e.g., ammonium bicarbonate or ammonium acetate). The exact ratio and pH will need to be optimized for the specific CSP.
Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Dissolve a small amount of the racemic this compound in the mobile phase.
-
Inject the sample onto the column.
-
Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength.
-
Optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature.
Applications in Drug Development and Medicinal Chemistry
This compound belongs to the phenethylamine class of compounds, which is a rich source of neuropharmacologically active agents.[1] The structural features of this molecule, including the methoxy-substituted phenyl ring and the alpha,alpha-dimethylated ethylamine side chain, provide a foundation for its potential applications in drug discovery.
Structural Analogy to Bioactive Molecules
The phenethylamine scaffold is present in a wide range of stimulants, hallucinogens, and therapeutic agents. The substitution pattern on the aromatic ring and the side chain significantly influences the pharmacological activity.[20] The 4-methoxy group is known to modulate the interaction of phenethylamines with various receptors and transporters in the central nervous system.
Potential as a Precursor and Building Block
This compound can serve as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. Its primary amine functionality allows for a wide range of chemical modifications, such as N-alkylation, acylation, and sulfonylation, to generate a library of derivatives for structure-activity relationship (SAR) studies.[21][22][23]
Structure-Activity Relationship (SAR) Considerations
While specific SAR data for this compound is limited in the public domain, general principles from related phenethylamine series can be informative. For instance, the nature and position of substituents on the phenyl ring are critical determinants of receptor binding affinity and functional activity at serotonin and dopamine receptors.[20][24] The alpha,alpha-dimethyl substitution may influence the metabolic stability and pharmacokinetic profile of the molecule.
References
- 1. 2-(3-methoxy-4-methylphenyl)propan-2-amine hydrochloride [myskinrecipes.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. spectrabase.com [spectrabase.com]
- 8. PubChemLite - this compound (C10H15NO) [pubchemlite.lcsb.uni.lu]
- 9. 2-(4-Methoxyphenyl)propan-2-ol | C10H14O2 | CID 81930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. hmdb.ca [hmdb.ca]
- 11. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. Propanamide, N-(4-methoxyphenyl)- [webbook.nist.gov]
- 14. 2-(4-Methoxyphenyl)ethanol [webbook.nist.gov]
- 15. benchchem.com [benchchem.com]
- 16. phx.phenomenex.com [phx.phenomenex.com]
- 17. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sfera.unife.it [sfera.unife.it]
- 20. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structure-Activity Relationships | Semantic Scholar [semanticscholar.org]
- 22. Pharmaceutical Design and Structure-activity Relationships of Psoralen and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Design, synthesis, and structure-activity relationship of N-arylnaphthylamine derivatives as amyloid aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Enduring Significance of the Phenethylamine Scaffold
An In-depth Technical Guide to the Synthesis of Substituted Phenethylamines
The substituted 2-phenethylamine framework is a cornerstone of medicinal chemistry and pharmacology. This structural motif is present in a vast array of biologically active molecules, from endogenous neurotransmitters like dopamine and norepinephrine to a wide spectrum of pharmaceuticals and research chemicals.[1][2] The versatility of the phenethylamine scaffold allows for fine-tuning of its pharmacological properties through substitution on the phenyl ring, the ethylamine backbone, and the terminal amino group. This guide provides a comprehensive overview of the core synthetic strategies employed for the preparation of these vital compounds, aimed at researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, practical considerations, and field-proven protocols for the most significant synthetic transformations, emphasizing the rationale behind experimental choices to ensure reproducible and robust outcomes.
Reductive Amination: The Workhorse of Phenethylamine Synthesis
Reductive amination is arguably the most versatile and widely employed method for synthesizing a diverse range of primary, secondary, and tertiary phenethylamines. The strategy involves the reaction of a phenyl-substituted ketone or aldehyde with an amine (or ammonia) to form an imine or iminium ion intermediate, which is subsequently reduced in situ to the target amine.[3] This one-pot approach is highly valued in green chemistry for its efficiency and reduction of intermediate purification steps.[4]
Mechanism and Rationale
The reaction proceeds in two main stages:
-
Imine/Iminium Formation: The carbonyl compound reacts with ammonia or a primary/secondary amine to form a hemiaminal, which then dehydrates to form an imine (from ammonia/primary amines) or an iminium ion (from secondary amines). This step is typically reversible and often acid-catalyzed.
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine/iminium ion.
The key to a successful reductive amination is the choice of a reducing agent that is mild enough not to significantly reduce the starting carbonyl compound but potent enough to efficiently reduce the imine intermediate.[3]
Caption: General workflow for Reductive Amination.
Key Reducing Agents and Their Applications
The choice of reducing agent is critical and depends on the substrate and desired reaction conditions.
| Reducing Agent | Key Characteristics & Causality | Typical Use Case |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild reductant, stable in weakly acidic conditions (pH 3-6) where imine formation is favorable. Selectively reduces imines over ketones/aldehydes.[3] | The classic "go-to" reagent for one-pot reductive aminations due to its high selectivity and compatibility with a wide range of functional groups. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Another mild and selective reductant. Less toxic than NaBH₃CN and does not generate cyanide waste. Effective for a broad range of substrates, including those sensitive to other reagents.[3] | A safer, highly effective alternative to NaBH₃CN, particularly in academic and industrial settings where cyanide use is restricted. |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | A "green" and atom-economical method. The catalyst (e.g., Palladium on Carbon) facilitates both imine formation and its subsequent reduction.[4] Can be performed under mild pressure and temperature. | Large-scale industrial synthesis where catalyst cost and recovery are manageable. Also used for debenzylation of N-benzyl protected amines. |
| Leuckart-Wallach Reaction | Uses formic acid or its derivatives (e.g., ammonium formate, formamide) as both the reducing agent and the nitrogen source.[5][6] Requires high temperatures (120-185°C).[5][7] | A classic, albeit harsh, method for converting ketones/aldehydes to primary amines. Often results in N-formylated products requiring a subsequent hydrolysis step.[8] |
Experimental Protocol: Synthesis of N-Benzyl Phenethylamines
This protocol is adapted from the synthesis of N-benzyl phenethylamines, demonstrating a typical indirect reductive amination.[9]
-
Imine Formation: In a round-bottom flask, dissolve the desired phenethylamine (1.0 eq) and the corresponding substituted benzaldehyde (1.0 eq) in a suitable solvent like methanol or ethanol.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress can be monitored by TLC.
-
Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C. Causality: NaBH₄ is a more powerful reductant than NaBH₃CN. Here, the imine is pre-formed, so the selectivity issue is less critical, and NaBH₄ offers a rapid reduction.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours or until completion.
-
Work-up: Quench the reaction by slowly adding water. Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-benzyl phenethylamine.
-
Purification (if necessary): The product can be purified by column chromatography or by precipitation as a hydrochloride salt by bubbling HCl gas through an ethereal solution of the amine.[9]
The Henry Reaction Pathway: Synthesis via Nitrostyrenes
A classic and powerful two-step method for preparing primary phenethylamines involves the condensation of a substituted benzaldehyde with a nitroalkane (typically nitromethane) in a Henry (nitroaldol) reaction, followed by the reduction of the resulting β-nitrostyrene intermediate.[10][11]
Mechanism and Rationale
-
Henry Reaction: A base catalyst deprotonates the nitroalkane to form a nitronate anion. This nucleophile then attacks the aldehyde carbonyl, leading to a nitroaldol adduct, which readily dehydrates under the reaction conditions to yield the conjugated β-nitrostyrene.[12]
-
Reduction: The nitro group and the alkene double bond of the β-nitrostyrene are reduced to an amino group and a single bond, respectively. This transformation is the critical step and can be achieved with a variety of powerful reducing agents.
Caption: The two-step Henry reaction pathway to phenethylamines.
Common Reducing Agents for β-Nitrostyrenes
The reduction of β-nitrostyrenes is a high-energy transformation, often requiring potent hydride donors.
| Reducing Agent | Key Characteristics & Causality | Typical Yields |
| Lithium Aluminum Hydride (LiAlH₄) | A very powerful, non-selective reducing agent. Effectively reduces both the nitro group and the double bond. Requires anhydrous conditions and careful handling due to its high reactivity with protic solvents.[11] | Generally high (70-90%) |
| Sodium Borohydride / Copper(II) Chloride (NaBH₄/CuCl₂) | A milder, one-pot system where CuCl₂ is believed to facilitate the reduction. This method is often faster and can be performed under less stringent conditions than with LiAlH₄.[13] | Good to excellent (62-83%)[13] |
| Catalytic Hydrogenation (H₂/Pd-C, Raney Ni) | A clean method that avoids metal hydride reagents. Can sometimes lead to side reactions or require high pressures depending on the substrate and catalyst. | Variable, can be high |
| Borane (BH₃) | Reduction with borane can sometimes lead to the formation of hydroxylamine by-products as a result of partial reduction of the nitro group.[12][14] | Variable, risk of by-products |
Experimental Protocol: Synthesis of Mescaline (via Henry Reaction)
This protocol is based on the well-documented synthesis of mescaline from 3,4,5-trimethoxybenzaldehyde, as described by Alexander Shulgin.[10]
-
Henry Condensation: To a flask containing 3,4,5-trimethoxybenzaldehyde (1.0 eq) in glacial acetic acid, add nitromethane (1.2 eq) and anhydrous ammonium acetate (0.5 eq) as the base catalyst.
-
Heat the mixture to reflux (approximately 100-110°C) for 1-2 hours. Causality: The heat facilitates the dehydration of the intermediate nitroaldol adduct to the desired β-nitrostyrene product.
-
Upon cooling, the yellow β-nitrostyrene product will crystallize from the solution. Collect the crystals by filtration, wash with cold water, and then with cold methanol to remove residual acetic acid and unreacted aldehyde. Air dry the crystals.
-
LiAlH₄ Reduction: Prepare a stirred suspension of lithium aluminum hydride (LiAlH₄) (2.0-2.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of the dried β-(3,4,5-trimethoxyphenyl)-nitrostyrene (1.0 eq) in anhydrous THF to the LiAlH₄ suspension at a rate that maintains a gentle reflux. Causality: The addition must be slow and controlled due to the highly exothermic nature of the reaction.
-
After the addition is complete, continue to reflux the mixture for several hours to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup). This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
Filter the granular precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washes, and remove the THF under reduced pressure to yield mescaline as a crude oil, which can be further purified by distillation or salt formation.
Synthesis from Phenylacetic Acids
Another fundamental approach begins with a correspondingly substituted phenylacetic acid. This method involves converting the carboxylic acid to a more reducible intermediate, typically a phenylacetamide, which is then reduced to the phenethylamine.[15]
General Strategy
This two-step sequence provides a reliable route when the corresponding phenylacetic acid is commercially available or easily synthesized.[15][16]
-
Amide Formation: The phenylacetic acid is converted to an activated derivative (e.g., an acid chloride using PCl₅ or SOCl₂) which then reacts with ammonia to form the primary amide (phenylacetamide).[15]
-
Amide Reduction: The phenylacetamide is reduced to the phenethylamine using a strong reducing agent capable of reducing amides, such as LiAlH₄.[15]
Caption: Synthesis of phenethylamines from phenylacetic acids.
Experimental Protocol: Synthesis of 3,4,5-Trimethyl-phenethylamine
This protocol is directly adapted from a literature procedure for the synthesis of 3,4,5-trimethyl-phenethylamine from its corresponding phenylacetic acid.[15]
-
Amide Formation: In a round-bottom flask equipped with a reflux condenser, mix 3,4,5-trimethylphenylacetic acid (1.0 eq) with phosphorus pentachloride (PCl₅) (1.0 eq).
-
After the initial vigorous reaction subsides, warm the mixture gently (e.g., on a steam bath) for 10 minutes to complete the formation of the acid chloride.
-
Remove the resulting phosphorus oxychloride by distillation under reduced pressure.
-
Add the crude acid chloride residue gradually to an ice-cooled 25% aqueous ammonia solution. Causality: The addition is performed slowly and with cooling to manage the exothermic reaction between the acid chloride and ammonia.
-
Collect the precipitated 3,4,5-trimethylphenylacetamide by filtration, wash with water, and air dry. The amide can be recrystallized from benzene/ethanol to achieve high purity (reported yield: 85%).[15]
-
Amide Reduction: To a stirred suspension of LiAlH₄ (4.0 eq) in absolute ether, add a solution of the 3,4,5-trimethylphenylacetamide (1.0 eq) in a boiling solvent like benzene. Causality: The amide is often poorly soluble in ether alone; using a co-solvent like hot benzene ensures it remains in solution for the addition.
-
Stir and reflux the reaction mixture for an extended period (e.g., 22 hours) to ensure complete reduction.
-
Work-up and Isolation: After cooling, hydrolyze the reaction mixture by the cautious addition of water and 10% sulfuric acid.
-
A solid, insoluble sulfate salt of the product amine may form. Collect this by filtration.
-
The crude product can be purified by dissolving the sulfate salt in concentrated hydrochloric acid and allowing the hydrochloride salt of the phenethylamine to crystallize upon cooling. The reported yield for this step is 89%.[15]
Other Notable Synthetic Routes
While the above methods are the most common, several other named reactions provide viable pathways to the phenethylamine core or related structures.
-
Gabriel Synthesis: This method transforms primary alkyl halides into primary amines using potassium phthalimide.[17] It is an excellent method for avoiding the over-alkylation common in direct ammonolysis but is generally limited to primary halides.[17][18] The final amine is typically liberated by reaction with hydrazine (Ing-Manske procedure) under milder conditions than acid hydrolysis.[19]
-
Strecker Synthesis: This reaction produces α-amino acids from aldehydes or ketones by treatment with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[20][21][22] While primarily used for amino acids, it represents a fundamental C-C and C-N bond-forming strategy that can be adapted for certain phenethylamine analogues. Asymmetric variants using chiral auxiliaries have also been developed.[20][23]
-
Pictet-Spengler Reaction: This is not a direct synthesis of phenethylamines but rather a crucial subsequent reaction. It involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure to form a tetrahydroisoquinoline.[24][25] This reaction is fundamental in the synthesis of a vast number of alkaloids and pharmacologically active compounds derived from the phenethylamine skeleton.[26][27]
Modern Catalytic Approaches
Recent advances have focused on developing more efficient, modular, and milder catalytic methods. A notable example is the photoassisted Nickel-catalyzed reductive cross-coupling between tosyl-protected alkyl aziridines and (hetero)aryl iodides. This method provides access to medicinally valuable β-phenethylamine derivatives under mild conditions, avoiding stoichiometric reductants and expanding the scope to α-substituted products.[28] Such strategies represent the cutting edge of synthetic methodology, offering novel retrosynthetic disconnections for complex targets.
Conclusion
The synthesis of substituted phenethylamines is a mature field with a rich history of robust and reliable chemical transformations. The choice of synthetic route—be it the workhorse reductive amination, the classic Henry reaction pathway, or conversion from phenylacetic acids—must be guided by the availability of starting materials, the desired substitution pattern, scale, and the functional group tolerance required. As demonstrated, a deep understanding of the underlying mechanisms and the rationale for specific reagents and conditions is paramount for achieving high yields and purity. The continued development of modern catalytic methods promises to further expand the synthetic toolkit, enabling more efficient and versatile access to this critical pharmacological scaffold.
References
- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 6. erowid.org [erowid.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]
- 9. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mescaline - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. research.manchester.ac.uk [research.manchester.ac.uk]
- 15. Synthesis of Phenethylamines from Phenylacetic Acids [designer-drug.com]
- 16. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 17. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 18. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 19. Gabriel Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 21. Strecker Synthesis [organic-chemistry.org]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 25. organicreactions.org [organicreactions.org]
- 26. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 27. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 28. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 2-(4-Methoxyphenyl)propan-2-amine via Reductive Amination
Abstract
This application note provides a comprehensive guide for the synthesis of the primary amine 2-(4-methoxyphenyl)propan-2-amine from its corresponding ketone, 4-methoxyacetophenone. The protocol leverages the robust and versatile reductive amination reaction, a cornerstone of modern amine synthesis. We delve into the underlying mechanism, provide a detailed, step-by-step experimental procedure, discuss critical process parameters, and offer troubleshooting insights. This document is intended for researchers and scientists in organic synthesis and drug development, providing the technical depth necessary for successful and reproducible execution.
Introduction and Significance
Reductive amination stands as a highly efficient and widely employed method for the synthesis of primary, secondary, and tertiary amines from carbonyl precursors.[1][2] Its prevalence in both academic and industrial settings is due to its operational simplicity, broad substrate scope, and the frequent ability to perform the reaction in a single pot, which enhances efficiency and reduces waste.[1][2][3]
This protocol focuses on the synthesis of this compound, a substituted phenethylamine derivative. The core of the transformation involves the reaction of 4-methoxyacetophenone with an ammonia source to form an intermediate imine, which is subsequently reduced in situ to the target primary amine.
The Chemistry: Mechanism and Rationale
The reductive amination process is a two-stage reaction that seamlessly converts a carbonyl group into an amine.[4]
-
Imine Formation: The reaction initiates with the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of 4-methoxyacetophenone. This forms a hemiaminal intermediate. Under weakly acidic or neutral conditions, this intermediate readily dehydrates to yield a protonated imine, known as an iminium ion.[1][5] The formation of the imine is a reversible equilibrium; however, the subsequent reduction step effectively removes the imine from the equilibrium, driving the reaction to completion.[1]
-
Imine Reduction: The C=N double bond of the iminium ion is then reduced by a hydride-based reducing agent. The choice of reducing agent is critical for the success of a one-pot reaction. While strong reducing agents like lithium aluminum hydride would indiscriminately reduce both the starting ketone and the intermediate imine, milder reagents are employed for their chemoselectivity.[6]
-
Sodium Cyanoborohydride (NaBH₃CN): This is a classic reagent for reductive aminations. It is mild enough that it does not significantly reduce the starting ketone at neutral or slightly acidic pH, but it readily reduces the more electrophilic iminium ion.[1][6][7] Its primary drawback is its high toxicity and the potential to release hydrogen cyanide gas, particularly during acidic workup.[1][8]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This reagent has emerged as a safer and highly effective alternative to NaBH₃CN.[9][10] It is a mild and selective reducing agent that efficiently reduces imines in the presence of ketones or aldehydes and does not pose the cyanide risk.[1][10]
-
Sodium Borohydride (NaBH₄): While capable of reducing imines, NaBH₄ can also reduce the starting ketone.[9] Its use is generally reserved for two-step procedures where the imine is formed completely before the reducing agent is introduced.[9]
-
For this protocol, we will focus on using Sodium Triacetoxyborohydride (STAB) due to its favorable balance of reactivity and safety.
Reaction Mechanism Overview
Caption: The reaction proceeds via a hemiaminal to an iminium ion, which is reduced.
Detailed Experimental Protocol
This protocol details a one-pot procedure for the synthesis of this compound on a 10 mmol scale.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | CAS Number |
| 4-Methoxyacetophenone | C₉H₁₀O₂ | 150.17 | 10.0 | 1.50 g | 100-06-1 |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 50.0 | 3.85 g | 631-61-8 |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 15.0 | 3.18 g | 56553-60-7 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 75 mL | 75-09-2 |
| Methanol (MeOH) | CH₃OH | 32.04 | - | 25 mL | 67-56-1 |
| 1 M Sodium Hydroxide (aq) | NaOH | 40.00 | - | As needed | 1310-73-2 |
| Saturated NaCl Solution (Brine) | NaCl | 58.44 | - | ~20 mL | 7647-14-5 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | 7487-88-9 |
Required Equipment
-
250 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Equipment for column chromatography (glass column, silica gel, collection tubes)
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask, add 4-methoxyacetophenone (1.50 g, 10.0 mmol) and ammonium acetate (3.85 g, 50.0 mmol).
-
Solvent Addition: Add methanol (25 mL) to the flask. Stir the mixture at room temperature for 30 minutes to facilitate the initial dissolution and imine formation.
-
Addition of Reducing Agent: Add dichloromethane (25 mL) to the flask. Begin stirring vigorously. In a single portion, add sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol) to the reaction mixture. Note: The addition may cause some effervescence.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting ketone.
-
Workup - Quenching: After the reaction is complete, carefully pour the mixture into a beaker containing 50 mL of deionized water. Stir for 10 minutes.
-
Workup - Basification and Extraction: Transfer the mixture to a 250 mL separatory funnel. Adjust the pH of the aqueous layer to >12 by the slow addition of 1 M sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers and wash with saturated sodium chloride solution (brine, 20 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude amine can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes containing 1% triethylamine to prevent streaking of the amine on the silica. Alternatively, bulb-to-bulb distillation under reduced pressure can be employed.[11]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: All steps should be performed in a well-ventilated chemical fume hood.
-
Reagent Handling: Dichloromethane is a volatile and suspected carcinogen. Methanol is flammable and toxic. Sodium triacetoxyborohydride is moisture-sensitive and will release flammable hydrogen gas upon contact with strong acids. Amines can be corrosive and have strong odors.[12]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Experimental Workflow Visualization
Caption: Workflow for the synthesis of this compound.
Troubleshooting and Discussion
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion / Reaction Stalls | 1. Inefficient imine formation. 2. Deactivated reducing agent (STAB is moisture sensitive). | 1. Increase the excess of ammonium acetate. 2. Ensure STAB is fresh and handled under dry conditions. |
| Significant Ketone Reduction Byproduct | The reducing agent is too reactive or conditions are too acidic. | Ensure the pH is not strongly acidic. STAB is generally selective, so this is less common than with NaBH₄. |
| Product is Difficult to Purify | Amine product is binding to the silica gel column. | Add a small amount (0.5-1%) of a tertiary amine like triethylamine to the eluent to neutralize acidic sites on the silica gel. |
| Over-alkylation to Secondary Amine | The newly formed primary amine reacts with another molecule of the ketone. | This is generally minimized by using a large excess of the ammonia source (ammonium acetate). |
Conclusion
This application note outlines a reliable and scalable protocol for the synthesis of this compound using a one-pot reductive amination. The use of sodium triacetoxyborohydride provides a safe and efficient method for this transformation. By understanding the underlying mechanism and adhering to the detailed procedure, researchers can confidently apply this powerful synthetic tool to produce primary amines from ketone precursors.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. gctlc.org [gctlc.org]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. What are the safety precautions when handling amines and amides? - Blog [chemgulf.com]
Navigating the Synthetic Landscape of Methoxy-Substituted Propylamines: A Detailed Application Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of methoxyphenyl)propanamine isomers in organic synthesis. A critical distinction is made between the synthetically versatile 1-(4-methoxyphenyl)propan-2-amine and the less documented 2-(4-methoxyphenyl)propan-2-amine . While the latter is the nominal subject, the former boasts a rich and varied role in the synthesis of complex, biologically active molecules, particularly in the pharmaceutical industry. This guide will therefore focus predominantly on the applications of 1-(4-methoxyphenyl)propan-2-amine, while also providing a synthetic protocol for its lesser-known isomer via the Ritter reaction.
Isomeric Distinction: A Fork in the Synthetic Road
This compound and 1-(4-methoxyphenyl)propan-2-amine are structural isomers with distinct chemical properties and, consequently, different applications in organic synthesis. The position of the amine group on the propane chain is the key differentiator, influencing reactivity, steric hindrance, and the potential for chirality.
| Feature | This compound | 1-(4-Methoxyphenyl)propan-2-amine |
| Structure | ||
| CAS Number | 30568-44-6[1] | 58993-79-6 (R-enantiomer) |
| Molecular Formula | C₁₀H₁₅NO[1] | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol | 165.23 g/mol |
| Chirality | Achiral | Chiral |
| Key Synthetic Feature | Tertiary carbon-amine bond | Chiral center at C2 |
| Primary Application | Limited documentation; potential precursor for Ritter reaction | Chiral building block in pharmaceutical synthesis |
The Synthetic Workhorse: 1-(4-Methoxyphenyl)propan-2-amine
The chiral nature of 1-(4-methoxyphenyl)propan-2-amine makes it a valuable building block in asymmetric synthesis, most notably in the production of pharmaceuticals where specific stereoisomers are required for therapeutic efficacy.
A Cornerstone in Pharmaceutical Synthesis: The (R,R)-Formoterol Case Study
The most significant application of (R)-1-(4-methoxyphenyl)propan-2-amine is as a key intermediate in the synthesis of (R,R)-Formoterol, a long-acting β2-adrenoceptor agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD).[2][3] The (R,R)-enantiomer of formoterol is known to be 1000 times more potent than its (S,S) counterpart, underscoring the importance of stereoselective synthesis.[4]
The synthesis of (R,R)-Formoterol typically involves the coupling of a chiral epoxide with an N-benzylated derivative of (R)-1-(4-methoxyphenyl)propan-2-amine.[2][5][6]
Application Protocol 1: Synthesis of (R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine
This protocol details the reductive amination of 4-methoxyphenylacetone with benzylamine, followed by chiral resolution to obtain the key (R)-enantiomer.
Part A: Synthesis of Racemic N-benzyl-1-(4-methoxyphenyl)propan-2-amine
-
Reaction Setup: To a solution of 1-(4-methoxyphenyl)propan-2-one (1 equivalent) and benzylamine (1 equivalent) in methanol, add 5% Platinum on Carbon (Pt/C) catalyst.[7]
-
Hydrogenation: Stir the reaction mixture at 60°C under a hydrogen atmosphere for 24 hours.[7]
-
Work-up: Upon completion, filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude racemic N-benzyl-1-(4-methoxyphenyl)propan-2-amine.
Part B: Chiral Resolution with L-Mandelic Acid
-
Salt Formation: Dissolve the racemic amine in methanol and add one equivalent of L-mandelic acid.
-
Crystallization: Allow the diastereomeric salts to crystallize. The L-mandelate salt of the (R)-amine is typically less soluble and will precipitate. Multiple recrystallizations may be necessary to achieve high enantiomeric excess.[8][9]
-
Liberation of the Free Amine: Treat the purified diastereomeric salt with a base (e.g., aqueous sodium hydroxide) to liberate the free (R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine. Extract the amine with an organic solvent and purify as needed.
Accessing the Isomer: Synthesis of this compound via the Ritter Reaction
While applications of this compound are not well-documented, its synthesis can be achieved through the Ritter reaction. This reaction is a powerful method for the formation of N-alkyl amides from a nitrile and a substrate that can form a stable carbocation, such as a tertiary alcohol.[10] The resulting amide can then be hydrolyzed to the corresponding amine.
The Ritter reaction proceeds via the electrophilic addition of a carbocation to the nitrile, forming a nitrilium ion intermediate, which is then hydrolyzed.[10][11]
Caption: Mechanism of the Ritter Reaction.
Synthetic Protocol 2: Synthesis of N-(2-(4-methoxyphenyl)propan-2-yl)acetamide
This protocol describes the synthesis of the acetamide derivative of this compound from the corresponding tertiary alcohol and acetonitrile.
Materials:
-
2-(4-methoxyphenyl)propan-2-ol
-
Acetonitrile
-
Concentrated Sulfuric Acid
-
Ice
-
Saturated sodium bicarbonate solution
-
Diethyl ether
Procedure:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath, add 2-(4-methoxyphenyl)propan-2-ol (1 equivalent) to an excess of acetonitrile.
-
Acid Addition: Slowly add concentrated sulfuric acid (2-3 equivalents) to the cooled and stirring mixture. The addition should be done dropwise to control the exothermic reaction.
-
Reaction: After the addition of acid, remove the ice bath and allow the reaction to stir at room temperature for several hours, or until TLC analysis indicates the consumption of the starting alcohol.
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous layer with diethyl ether (3x).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield N-(2-(4-methoxyphenyl)propan-2-yl)acetamide.
Conclusion
The methoxyphenylpropanamine scaffold is of significant interest to synthetic and medicinal chemists. While this compound remains a compound with underexplored synthetic utility, its isomer, 1-(4-methoxyphenyl)propan-2-amine, has established itself as a critical chiral building block in the pharmaceutical industry. The protocols and discussions provided herein offer a practical guide for researchers working with these valuable synthetic intermediates.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents [patents.google.com]
- 3. N-benzyl-1-(4-methoxyphenyl)propan-2-amine|CAS 43229-65-8 [benchchem.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. researchgate.net [researchgate.net]
- 6. US6040344A - Formoterol process - Google Patents [patents.google.com]
- 7. 2-(Benzylamino)-1-(4-methoxyphenyl)-propane | 43229-65-8 [chemicalbook.com]
- 8. PROCESS FOR THE SYNTHESIS OF ARFORMOTEROL - Patent 2285770 [data.epo.org]
- 9. EP0938467B1 - Process for the preparation of optically pure isomers of formoterol - Google Patents [patents.google.com]
- 10. Ritter reaction - Wikipedia [en.wikipedia.org]
- 11. Ritter Reaction [organic-chemistry.org]
Application Notes and Protocols: 2-(4-Methoxyphenyl)propan-2-amine as a Versatile Chemical Intermediate in Drug Development
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 2-(4-Methoxyphenyl)propan-2-amine (CAS No: 30568-44-6). We delve into its physicochemical properties, outline a robust synthetic protocol via the Ritter reaction, and detail its critical application as a key intermediate in the synthesis of pharmaceutically active compounds, with a specific focus on the long-acting β2-adrenoceptor agonist, Formoterol. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: A Key Building Block in Medicinal Chemistry
This compound is a primary amine characterized by a bulky tertiary carbon atom attached to a methoxy-substituted phenyl ring.[1][2] This unique steric and electronic profile makes it an invaluable intermediate in organic synthesis. The tertiary alkyl group provides significant steric hindrance, which can be strategically employed to modulate the pharmacological properties of a target molecule, such as receptor binding selectivity and duration of action. Its application is particularly prominent in the synthesis of respiratory medicines, where it forms a core component of several long-acting bronchodilators.[3] This guide will explore the synthesis and utility of this versatile building block.
Physicochemical Properties & Characterization
A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its successful application in multi-step synthesis. This compound is a solid at room temperature and possesses the characteristics typical of an aromatic amine.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 30568-44-6 | [1][2][4] |
| Molecular Formula | C₁₀H₁₅NO | [1][2][5] |
| Molecular Weight | 165.23 g/mol | [1][2][5] |
| Appearance | Solid | [2] |
| Storage Class | Combustible Solids |[2] |
Characterization Notes:
-
¹H NMR: Expect characteristic signals for the aromatic protons on the methoxyphenyl ring, a singlet for the methoxy group (~3.8 ppm), singlets for the two equivalent methyl groups, and a broad singlet for the amine (-NH₂) protons.
-
¹³C NMR: Signals should correspond to the aromatic carbons (including the methoxy-substituted carbon), the quaternary carbon, the two equivalent methyl carbons, and the methoxy carbon.
-
Mass Spectrometry (MS): The molecular ion peak (M+) should be observable at m/z = 165.23.
-
Infrared (IR) Spectroscopy: Look for N-H stretching vibrations characteristic of a primary amine in the 3300-3500 cm⁻¹ region, C-H stretching, and aromatic C=C bending.
Synthesis Protocol: The Ritter Reaction
The most direct and industrially scalable method for synthesizing α-tertiary amines like this compound is the Ritter reaction.[6][7] This reaction is predicated on the generation of a stable tertiary carbocation, which is subsequently trapped by a nitrile nucleophile. The resulting nitrilium ion is then hydrolyzed to yield the target amine.[8]
Causality of Method Selection: The Ritter reaction is exceptionally well-suited for this synthesis because the precursor, 2-(4-methoxyphenyl)propan-2-ol, readily forms a stable benzylic and tertiary carbocation under strong acidic conditions. This high stability minimizes side reactions and favors the desired reaction pathway.
Caption: Synthetic workflow for this compound via the Ritter Reaction.
Protocol 1: Synthesis of this compound
Disclaimer: This protocol involves strong acids and potentially hazardous reagents. All work must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Materials:
-
2-(4-Methoxyphenyl)propan-2-ol
-
Acetonitrile (or other suitable nitrile)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl Ether or Dichloromethane (DCM)
-
Sodium Hydroxide (NaOH) solution (e.g., 2M)
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, cool concentrated sulfuric acid to 0-5 °C using an ice bath.
-
Carbocation Formation: Slowly add a solution of 2-(4-Methoxyphenyl)propan-2-ol in acetonitrile dropwise to the cold, stirring sulfuric acid. Maintain the internal temperature below 10 °C throughout the addition. The choice of nitrile is flexible; using hydrogen cyanide can produce a formamide intermediate, while acetonitrile leads to an acetamide.[6]
-
Reaction: After the addition is complete, allow the mixture to stir at low temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 12-18 hours.
-
In-Process Validation: Monitor the reaction progress by taking a small aliquot, quenching it carefully in a biphasic mixture of water and ethyl acetate, and analyzing the organic layer by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting alcohol.
-
Hydrolysis & Quenching: Carefully and slowly pour the reaction mixture onto crushed ice in a large beaker with vigorous stirring. This step hydrolyzes the intermediate amide to the amine and dilutes the strong acid.
-
Basification: Cool the aqueous mixture in an ice bath and slowly basify by adding cold NaOH solution until the pH is >12. This deprotonates the amine salt to the free amine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or DCM (3 x volumes).
-
Washing: Combine the organic layers and wash with water, followed by saturated brine solution to remove residual inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude amine can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to achieve high purity. Final product structure and purity should be confirmed by NMR and MS analysis.
Application in Pharmaceutical Synthesis: The Case of Formoterol
A primary application of this compound is as a key building block for the synthesis of (R,R)-Formoterol, a potent and long-acting β2-adrenoceptor agonist used in the management of asthma and COPD.[3]
Mechanism of Action Insight: Formoterol stimulates β2-adrenergic receptors in the smooth muscle of the airways. This activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A. This cascade results in the phosphorylation of key proteins, leading to the relaxation of airway smooth muscle and bronchodilation.
Caption: Simplified signaling pathway of Formoterol via the β2-adrenoceptor.
The bulky 2-(4-methoxyphenyl)propan-2-yl group is critical for the drug's pharmacological profile, contributing to its high lipophilicity and anchoring it within the receptor's binding pocket, which is believed to be a key factor in its long duration of action.
Protocol 2: N-Alkylation for a Formoterol Precursor
This protocol outlines a general procedure for the coupling of this compound with an appropriate electrophile, a common step in the synthesis of Formoterol and related compounds.
Causality of Experimental Design: The reaction is a standard nucleophilic substitution (N-alkylation). A non-nucleophilic base is often used to scavenge the acid byproduct without competing in the reaction. The choice of a polar aprotic solvent like DMF or acetonitrile facilitates the SN2 reaction mechanism.
Caption: General reaction scheme for the N-alkylation of the title amine.
Procedure:
-
Reaction Setup: To a solution of this compound in an anhydrous polar aprotic solvent (e.g., DMF), add a suitable base (e.g., potassium carbonate or triethylamine).
-
Addition of Electrophile: Add the electrophile (e.g., a protected 4-(benzyloxy)-3-nitrostyrene oxide or similar fragment) to the mixture.
-
Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until the reaction is complete.
-
Self-Validation: Monitor the disappearance of the starting materials and the appearance of the product by TLC or LC-MS. The significant increase in molecular weight is easily detectable by MS.
-
Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts, dry over an anhydrous drying agent, and concentrate the solvent. The resulting crude product should be purified using silica gel column chromatography to isolate the desired N-alkylated precursor. The final structure must be rigorously confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Safety, Handling, and Storage
While a specific, comprehensive safety data sheet (SDS) for this compound should always be consulted, the following guidelines are based on its chemical class and data from structurally similar compounds.[9][10]
-
Hazard Identification: Assumed to be harmful if swallowed and an irritant to the skin, eyes, and respiratory tract. It is a combustible solid.[2][11]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[10] Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10]
Conclusion
This compound is a high-value chemical intermediate with significant applications in pharmaceutical development. Its synthesis via the robust Ritter reaction and its strategic incorporation into complex molecules like Formoterol highlight its importance. The protocols and insights provided in this guide are intended to empower researchers to utilize this building block effectively and safely in their synthetic endeavors, paving the way for the discovery and development of novel therapeutics. Its utility also extends to structure-activity relationship (SAR) studies, where its unique steric properties can be leveraged to probe receptor interactions and optimize drug candidates.[12]
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound 30568-44-6 [sigmaaldrich.com]
- 3. PROCESS FOR THE SYNTHESIS OF ARFORMOTEROL - Patent 2285770 [data.epo.org]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. 2-(4-Methoxyphenyl)propan-1-amine | C10H15NO | CID 202625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ritter reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Ritter Reaction [organic-chemistry.org]
- 9. angenechemical.com [angenechemical.com]
- 10. aksci.com [aksci.com]
- 11. 2-(4-Methoxyphenyl)-1,1-dimethylethylamine | C11H17NO | CID 91892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-(3-methoxy-4-methylphenyl)propan-2-amine hydrochloride [myskinrecipes.com]
Analytische Derivatisierung von 2-(4-Methoxyphenyl)propan-2-amin: Applikationshinweise und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung
Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung von 2-(4-Methoxyphenyl)propan-2-amin, einer primären Aminverbindung, für analytische Zwecke. Die Derivatisierung ist ein entscheidender Schritt, um die analytischen Eigenschaften der Verbindung für chromatographische Techniken wie die Gaschromatographie-Massenspektrometrie (GC-MS) und die Flüssigchromatographie-Massenspektrometrie (LC-MS) zu verbessern. Wir stellen hier sowohl achirale als auch chirale Derivatisierungsstrategien vor, erläutern die zugrunde liegenden chemischen Prinzipien und liefern validierte, schrittweise Protokolle für die Laborpraxis.
Einleitung: Die Notwendigkeit der Derivatisierung
2-(4-Methoxyphenyl)propan-2-amin besitzt, wie viele primäre Amine, polare Eigenschaften, die eine direkte Analyse mittels Gaschromatographie erschweren. Die Polarität führt zu einer geringen Flüchtigkeit und einer unerwünschten Wechselwirkung mit der stationären Phase der GC-Säule, was zu asymmetrischen Peaks (Tailing) und verminderter Empfindlichkeit führt.[1][2][3] Die chemische Derivatisierung überführt die polare Aminogruppe in eine weniger polare, flüchtigere und thermisch stabilere funktionelle Gruppe.[2] Dies verbessert das chromatographische Verhalten erheblich und ermöglicht eine präzise und genaue Quantifizierung.
Für die LC-MS-Analyse kann eine Derivatisierung die Ionisationseffizienz verbessern und Massenverschiebungen erzeugen, die für die Identifizierung und Quantifizierung in komplexen Matrizes nützlich sind.[4] Darüber hinaus ist die Derivatisierung mit chiralen Reagenzien unerlässlich, um Enantiomere (Spiegelbildisomere) der Zielverbindung zu trennen und zu quantifizieren, was in der pharmazeutischen Entwicklung und der forensischen Analyse von großer Bedeutung ist.[5][6][7]
Achirale Derivatisierung für die GC-MS-Analyse
Die achirale Derivatisierung zielt darauf ab, die allgemeine Nachweisbarkeit und die chromatographischen Eigenschaften der Verbindung zu verbessern, ohne zwischen ihren Enantiomeren zu unterscheiden. Die beiden gebräuchlichsten Methoden sind die Acylierung und die Silylierung.
Acylierung mit Trifluoressigsäureanhydrid (TFAA)
Die Acylierung mit fluorierten Anhydriden wie Trifluoressigsäureanhydrid (TFAA) ist eine robuste Methode zur Derivatisierung von primären Aminen.[8][9] Die Reaktion führt zur Bildung eines stabilen und hochgradig flüchtigen Trifluoracetamid-Derivats. Die Einführung von Fluoratomen in das Molekül erhöht zudem die Empfindlichkeit bei der Detektion mit einem Elektroneneinfangdetektor (ECD) erheblich.[3]
Reaktionsprinzip: Das primäre Amin agiert als Nukleophil und greift eines der Carbonylkohlenstoffatome des TFAA an. Dies führt zur Bildung eines tetraedrischen Intermediats, das anschließend unter Abspaltung von Trifluoressigsäure zum stabilen Amid-Derivat kollabiert.
Experimentelles Protokoll: TFAA-Derivatisierung
Materialien:
-
2-(4-Methoxyphenyl)propan-2-amin-Standard oder -Extrakt
-
Trifluoressigsäureanhydrid (TFAA)
-
Lösungsmittel (z. B. Ethylacetat, Hexan), wasserfrei
-
Reaktionsgefäße (z. B. 2-ml-GC-Vials mit Schraubverschluss)
-
Heizblock oder Wasserbad
-
Pipetten
Protokoll:
-
Probenvorbereitung: Überführen Sie eine bekannte Menge des Analyten (z. B. 1 mg/ml in Ethylacetat) in ein Reaktionsgefäß. Wenn die Probe in einem wässrigen Medium vorliegt, führen Sie zunächst eine Flüssig-Flüssig- oder Festphasenextraktion durch und trocknen Sie den organischen Extrakt über wasserfreiem Natriumsulfat. Verdampfen Sie das Lösungsmittel unter einem sanften Stickstoffstrom bis zur Trockenheit.
-
Reagenzzugabe: Lösen Sie den trockenen Rückstand in 100 µl eines wasserfreien aprotischen Lösungsmittels (z. B. Ethylacetat). Geben Sie 50 µl TFAA hinzu.
-
Reaktion: Verschließen Sie das Gefäß fest und erhitzen Sie es für 30 Minuten bei 70 °C.[8][9]
-
Aufarbeitung: Lassen Sie das Reaktionsgemisch auf Raumtemperatur abkühlen. Das Gemisch kann direkt für die GC-MS-Analyse injiziert werden. Optional kann überschüssiges Reagenz durch vorsichtiges Einblasen von Stickstoff entfernt werden. Rekonstituieren Sie den Rückstand in einem geeigneten Volumen des gewählten Lösungsmittels.
Silylierung mit MSTFA
Die Silylierung ist eine weitere weit verbreitete Technik, bei der aktive Wasserstoffatome durch eine Trimethylsilyl (TMS)-Gruppe ersetzt werden.[10] N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) ist ein vielseitiges und effektives Silylierungsreagenz für primäre Amine.[10] Die resultierenden TMS-Derivate sind thermisch stabil und zeigen ein ausgezeichnetes chromatographisches Verhalten.
Reaktionsprinzip: Das MSTFA-Reagenz reagiert mit dem aktiven Wasserstoff der Aminogruppe und führt zur Bildung eines N-TMS-Derivats und des Nebenprodukts N-Methyltrifluoracetamid.
Experimentelles Protokoll: MSTFA-Derivatisierung
Materialien:
-
2-(4-Methoxyphenyl)propan-2-amin-Standard oder -Extrakt
-
N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA), optional mit 1 % Trimethylchlorsilan (TMCS) als Katalysator
-
Pyridin (wasserfrei), optional als Katalysator
-
Lösungsmittel (z. B. Acetonitril, Chloroform), wasserfrei
-
Reaktionsgefäße, Heizblock
Protokoll:
-
Probenvorbereitung: Trocknen Sie die Probe wie im TFAA-Protokoll beschrieben.
-
Reagenzzugabe: Lösen Sie den trockenen Rückstand in 100 µl eines wasserfreien Lösungsmittels. Geben Sie 50 µl MSTFA (ggf. mit 1 % TMCS) hinzu. Die Zugabe von 10-20 µl Pyridin kann die Reaktion beschleunigen.[10]
-
Reaktion: Verschließen Sie das Gefäß fest und erhitzen Sie es für 15-30 Minuten bei 70 °C.[10][11]
-
Analyse: Nach dem Abkühlen auf Raumtemperatur ist die Probe bereit für die GC-MS-Analyse.
GC-MS Analysebedingungen (Beispiel)
| Parameter | Einstellung |
| GC-Säule | Rxi-5Sil MS (30 m x 0,25 mm ID, 0,25 µm Film) oder äquivalent[1] |
| Injektor | Splitless, 250 °C |
| Trägergas | Helium, konstante Flussrate 1,2 ml/min |
| Ofenprogramm | 80 °C (2 min halten), dann mit 15 °C/min auf 280 °C, 5 min halten |
| MS-Transferline | 280 °C |
| Ionenquelle | Elektronenstoßionisation (EI), 70 eV, 230 °C |
| Scan-Modus | Full Scan (m/z 50-500) zur Identifizierung, Selected Ion Monitoring (SIM) zur Quantifizierung |
Hinweis: Diese Parameter dienen als Ausgangspunkt und müssen möglicherweise für spezifische Instrumente und Anwendungen optimiert werden.
Chirale Derivatisierung zur Enantiomerentrennung
Da 2-(4-Methoxyphenyl)propan-2-amin ein chirales Zentrum besitzt, ist die Trennung seiner Enantiomere oft für pharmakologische und toxikologische Studien erforderlich. Dies wird durch die Reaktion des racemischen Amins mit einem enantiomerenreinen chiralen Derivatisierungsreagenz (CDR) erreicht. Dabei entsteht ein Paar von Diastereomeren, die unterschiedliche physikalisch-chemische Eigenschaften aufweisen und somit auf einer achiralen chromatographischen Säule getrennt werden können.[5][6][7]
Derivatisierung mit Marfey's Reagenz für die LC-MS-Analyse
Marfey's Reagenz (1-Fluor-2,4-dinitrophenyl-5-L-alaninamid, FDAA) ist ein weithin verwendetes CDR zur Trennung von Enantiomeren von Aminen und Aminosäuren mittels HPLC oder LC-MS.[5][6][7] Die Reaktion führt zur Bildung von Diastereomeren, die aufgrund ihrer unterschiedlichen sterischen Anordnung getrennt werden können. Die Dinitrophenyl-Gruppe dient zudem als starker Chromophor für die UV-Detektion.
Reaktionsprinzip: Die primäre Aminogruppe des Analyten reagiert nukleophil mit der Fluor-substituierten Position am Dinitrophenylring von Marfey's Reagenz, was zu einer Substitutionsreaktion und der Bildung eines stabilen Diastereomerenpaares führt.
Experimentelles Protokoll: Derivatisierung mit Marfey's Reagenz
Materialien:
-
Racemisches 2-(4-Methoxyphenyl)propan-2-amin
-
Marfey's Reagenz (FDAA)
-
Aceton
-
1 M Natriumbicarbonatlösung (NaHCO₃)
-
1 M Salzsäure (HCl)
-
Wasserbad
Protokoll:
-
Probenvorbereitung: Lösen Sie ca. 1 mg des racemischen Amins in 100 µl Wasser und 20 µl 1 M NaHCO₃.[6]
-
Reagenzzugabe: Bereiten Sie eine Lösung von Marfey's Reagenz (ca. 10 mg/ml in Aceton) vor. Geben Sie 100 µl dieser Lösung zur Probenlösung.[6]
-
Reaktion: Mischen Sie die Lösung gut durch (Vortex) und erhitzen Sie sie für 1 Stunde bei 45 °C in einem Wasserbad.[6]
-
Neutralisation: Lassen Sie die Probe auf Raumtemperatur abkühlen und neutralisieren Sie die Reaktion durch Zugabe von 40 µl 1 M HCl.[6]
-
Analyse: Verdünnen Sie die Probe mit der mobilen Phase und injizieren Sie sie in das LC-MS-System.
Derivatisierung mit Mosher-Säurechlorid zur Bestimmung der absoluten Konfiguration
Mosher-Säurechlorid (α-Methoxy-α-(trifluormethyl)phenylessigsäurechlorid, MTPA-Cl) wird klassischerweise zur Bestimmung der absoluten Konfiguration von chiralen Alkoholen und Aminen mittels NMR-Spektroskopie eingesetzt.[12][13][14] Die Methode kann jedoch auch für die chromatographische Trennung der resultierenden Diastereomere genutzt werden. Es werden zwei separate Reaktionen mit (R)-MTPA-Cl und (S)-MTPA-Cl durchgeführt.
Reaktionsprinzip: Das primäre Amin reagiert mit dem Säurechlorid zu einem stabilen Amid. Die unterschiedliche räumliche Anordnung der Phenyl- und der Trifluormethylgruppe in den beiden Diastereomeren führt zu unterschiedlichen chemischen Verschiebungen im NMR-Spektrum und zu unterschiedlichen Retentionszeiten in der Chromatographie.
Experimentelles Protokoll: Derivatisierung mit Mosher-Säurechlorid
Materialien:
-
Enantiomerenreines oder racemisches 2-(4-Methoxyphenyl)propan-2-amin
-
(R)-(-)-MTPA-Cl und (S)-(+)-MTPA-Cl
-
Wasserfreies Pyridin oder Triethylamin
-
Wasserfreies Dichlormethan (DCM)
-
Inerte Atmosphäre (Stickstoff oder Argon)
Protokoll:
-
Probenvorbereitung: Lösen Sie ca. 1-2 mg des Amins in 0,5 ml wasserfreiem DCM in einem trockenen Reaktionsgefäß unter inerter Atmosphäre.
-
Basenzugabe: Fügen Sie einen leichten Überschuss (ca. 1,5 Äquivalente) an wasserfreiem Pyridin hinzu.
-
Reagenzzugabe: Fügen Sie langsam ca. 1,2 Äquivalente (R)-MTPA-Cl (oder S-MTPA-Cl in einem separaten Experiment) hinzu.
-
Reaktion: Rühren Sie die Mischung bei Raumtemperatur für 1-4 Stunden. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Aufarbeitung: Nach vollständiger Reaktion verdünnen Sie die Mischung mit DCM und waschen sie nacheinander mit verdünnter HCl, gesättigter NaHCO₃-Lösung und gesättigter NaCl-Lösung. Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Analyse: Lösen Sie den Rückstand in einem geeigneten Lösungsmittel für die LC-MS- oder NMR-Analyse.
LC-MS Analysebedingungen für chirale Trennungen (Beispiel)
| Parameter | Einstellung |
| LC-Säule | Kinetex C18 (z.B. 100 x 2.1 mm, 2.6 µm) oder äquivalent[6] |
| Mobile Phase | A: Wasser mit 0,1 % Ameisensäure; B: Methanol mit 0,1 % Ameisensäure |
| Gradient | Isokratisch 60 % B für Marfey's Derivate[6] oder ein Gradient von 40 % bis 95 % B über 15 min |
| Flussrate | 0,4 ml/min |
| Säulentemperatur | 40 °C |
| MS-Detektion | ESI im negativen Modus für Marfey's Derivate, ESI im positiven Modus für Mosher's Amide |
| Scan-Modus | MRM (Multiple Reaction Monitoring) für die Quantifizierung nach Optimierung der Übergänge |
Visualisierung der Arbeitsabläufe
Achiraler GC-MS Workflow
Abbildung 1: Allgemeiner Arbeitsablauf für die achirale Derivatisierung und GC-MS-Analyse.
Chiraler LC-MS Workflow (Marfey's Reagenz)
Abbildung 2: Arbeitsablauf für die chirale Derivatisierung mit Marfey's Reagenz und LC-MS-Analyse.
Schlussfolgerung und bewährte Praktiken
Die hier beschriebenen Derivatisierungsprotokolle bieten robuste und zuverlässige Methoden für die qualitative und quantitative Analyse von 2-(4-Methoxyphenyl)propan-2-amin. Die Wahl der Methode – Acylierung, Silylierung oder chirale Derivatisierung – hängt von der spezifischen analytischen Fragestellung ab.
Wichtige Überlegungen für den Erfolg:
-
Wasserfreiheit: Die meisten Derivatisierungsreagenzien sind feuchtigkeitsempfindlich. Die Verwendung von wasserfreien Lösungsmitteln und eine gründliche Trocknung der Proben sind entscheidend, um eine Hydrolyse des Reagenzes zu verhindern und hohe Derivatisierungsausbeuten zu gewährleisten.
-
Optimierung: Die angegebenen Reaktionszeiten und -temperaturen sind als Richtwerte zu verstehen. Für eine optimale Leistung bei spezifischen Probenmatrizes kann eine Anpassung dieser Parameter erforderlich sein.
-
Sicherheitsvorkehrungen: Derivatisierungsreagenzien wie TFAA und Mosher-Säurechlorid sind korrosiv und feuchtigkeitsempfindlich. Alle Arbeiten sollten unter einem Abzug und unter Einhaltung der entsprechenden Sicherheitsmaßnahmen durchgeführt werden.
-
Kontrollen: Führen Sie immer eine Reagenzienblindprobe (alle Schritte ohne Analyt) und eine positive Kontrolle (Standardverbindung) mit, um die Reinheit der Reagenzien und den Erfolg der Derivatisierung zu überprüfen.
Durch die sorgfältige Anwendung dieser Protokolle können Forscher die analytischen Herausforderungen, die mit polaren primären Aminen verbunden sind, überwinden und qualitativ hochwertige, reproduzierbare Daten für ihre Forschungs- und Entwicklungsanwendungen generieren.
Referenzen
-
MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification. Sigma-Aldrich. --INVALID-LINK--
-
Improved GC Analysis of Derivatized Amphetamines. Restek. --INVALID-LINK--
-
Al-Saffar, F. J., & Al-Amri, A. M. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Journal of analytical toxicology, 41(7), 629–636. --INVALID-LINK--
-
Melgar, R., & Kelly, R. C. (1993). A novel GC/MS derivatization method for amphetamines. Journal of analytical toxicology, 17(7), 399–402. --INVALID-LINK--
-
Hornbeck, C. L., & Czarny, R. J. (1998). Enantiomeric determination of amphetamine and methamphetamine in urine by precolumn derivatization with Marfey's reagent and HPLC. Journal of analytical toxicology, 22(4), 265–269. --INVALID-LINK--
-
Johnson-Davis, K. L., & McMillin, G. A. (2015). Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent. Journal of analytical toxicology, 39(8), 620–628. --INVALID-LINK--
-
Al-Saffar, F. J., & Al-Amri, A. M. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. ResearchGate. --INVALID-LINK--
-
Chiral Analysis of Methamphetamine in Hair Samples. CUNY Academic Works. --INVALID-LINK--
-
Mosher's acid. Wikipedia. --INVALID-LINK--
-
Riguet, E., & Taran, F. (2005). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 1(4), 1870–1876. --INVALID-LINK--
-
Application Note: Detection of 2-Amino-4-methoxyphenol using Gas Chromatography-Mass Spectrometry (GC-MS). Benchchem. --INVALID-LINK--
-
Seco, J. M., Quíñoa, E., & Riguera, R. (2018). Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. Molecules (Basel, Switzerland), 23(1), 169. --INVALID-LINK--
-
Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. SciSpace. --INVALID-LINK--
-
LC-MS Resource Guide. Sigma-Aldrich. --INVALID-LINK--
-
Kusch, P., Knupp, G., Hergarten, M., Kozupa, M., & Majchrzak, M. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Journal of Chromatography A, 1114(2), 219-225. --INVALID-LINK--
References
- 1. gcms.cz [gcms.cz]
- 2. scispace.com [scispace.com]
- 3. h-brs.de [h-brs.de]
- 4. lcms.cz [lcms.cz]
- 5. Enantiomeric determination of amphetamine and methamphetamine in urine by precolumn derivatization with Marfey's reagent and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Chiral Analysis of Methamphetamine in Hair Samples" by Kristen Payes [academicworks.cuny.edu]
- 8. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. Mosher's acid - Wikipedia [en.wikipedia.org]
- 13. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characteristic Conformation of Mosher’s Amide Elucidated Using the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Recrystallization of Aromatic Amines
Abstract
Aromatic amines are foundational building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials. Their purity is paramount, as even trace impurities can significantly impact reaction yields, product efficacy, and safety profiles. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, including aromatic amines. This guide provides a comprehensive overview of recrystallization techniques tailored to the unique chemical properties of aromatic amines, offering detailed protocols, troubleshooting strategies, and field-proven insights for researchers, scientists, and professionals in drug development.
Introduction: The Critical Role of Purity in Aromatic Amines
Aromatic amines are organic compounds characterized by an amino group attached to an aromatic ring. This structural motif is a key component in numerous active pharmaceutical ingredients (APIs) and other high-value chemical entities. The presence of impurities, such as starting materials, by-products, or degradation products, can have profound consequences, including altered biological activity, increased toxicity, and compromised physical properties of the final product. Therefore, robust and efficient purification methods are essential.
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[1] The fundamental principle is to dissolve the impure solid in a hot solvent and then allow the solution to cool, promoting the formation of a crystalline lattice of the desired compound while the impurities remain dissolved in the solvent (mother liquor).[2] This method, when optimized, can yield highly pure crystalline products.
The Science of Recrystallization: A Deeper Dive
A successful recrystallization is not merely a procedural sequence but a controlled manipulation of solubility principles. Understanding the "why" behind each step is crucial for adapting and troubleshooting the process for different aromatic amines.
Solvent Selection: The Cornerstone of a Successful Recrystallization
The choice of solvent is the most critical factor in recrystallization.[2] An ideal solvent should exhibit the following characteristics:
-
High Temperature Coefficient of Solubility: The solvent should dissolve the aromatic amine sparingly or not at all at room temperature but have a high capacity for dissolution at its boiling point.[2] This differential solubility is the driving force for high recovery of the purified compound upon cooling.
-
Dissimilar Solubility of Impurities: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).[2]
-
Chemical Inertness: The solvent must not react with the aromatic amine.[2]
-
Volatility: A relatively low boiling point is desirable to facilitate easy removal from the purified crystals.[2]
-
Safety: The solvent should have a low toxicity and flammability profile.
The principle of "like dissolves like" is a useful starting point.[3] Polar aromatic amines will generally dissolve better in polar solvents, and non-polar amines in non-polar solvents. However, the nuanced interplay of intermolecular forces often requires empirical testing.
The Recrystallization Workflow: A Conceptual Overview
The general workflow of recrystallization can be visualized as a series of sequential steps, each with a specific purpose.
Figure 1: A generalized workflow for the recrystallization of aromatic amines.
Detailed Protocols for Aromatic Amine Recrystallization
The following protocols provide step-by-step guidance for common recrystallization scenarios. Safety Precaution: Aromatic amines can be toxic and are readily absorbed through the skin.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6][7]
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward method, ideal when a single solvent meets the criteria for effective purification.
Materials:
-
Crude aromatic amine
-
Selected recrystallization solvent
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Boiling chips or magnetic stir bar
-
Stemless funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel, filter flask, and vacuum source
-
Watch glass
-
Ice bath
Procedure:
-
Dissolution: Place the crude aromatic amine in an Erlenmeyer flask with a stir bar or boiling chips. In a separate flask, heat the recrystallization solvent to its boiling point. Add the hot solvent portion-wise to the flask containing the amine while stirring and heating until the solid just dissolves.[8] Use the minimum amount of hot solvent necessary to achieve complete dissolution.[8]
-
Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (1-2% of the solute's weight) and then reheat the solution to boiling for a few minutes.[1][9]
-
Hot Filtration (if necessary): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration.[10] Pre-heat a stemless funnel and a clean receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.[9] If crystallization occurs in the funnel, add a small amount of hot solvent to redissolve the crystals.[9]
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature.[9] Slow cooling promotes the formation of larger, purer crystals.[10] Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal yield.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[8]
-
Drying: Dry the purified crystals to a constant weight. This can be done by air drying or in a vacuum oven at a temperature well below the melting point of the amine.[12]
Protocol 2: Multi-Solvent Recrystallization
This technique is employed when no single solvent is ideal. It uses a pair of miscible solvents: one in which the aromatic amine is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent").[13]
Materials:
-
Same as Protocol 1, with the addition of a second, miscible solvent.
Procedure:
-
Dissolution: Dissolve the crude aromatic amine in the minimum amount of the hot "good" solvent, following step 1 of Protocol 1.[14]
-
Decolorization and Hot Filtration: Follow steps 2 and 3 of Protocol 1, if necessary.
-
Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy (the cloud point), indicating the onset of precipitation.[15]
-
Re-dissolution: Add a few drops of the hot "good" solvent until the cloudiness just disappears, ensuring the solution is saturated at that temperature.[15]
-
Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 of Protocol 1.
Troubleshooting Common Recrystallization Challenges
Even with careful execution, challenges can arise. The following table outlines common problems and their solutions.
| Problem | Potential Cause(s) | Troubleshooting Strategy | Citations |
| Oiling Out | The melting point of the amine is lower than the boiling point of the solvent. The solution is too concentrated. Cooling is too rapid. | Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider a lower-boiling solvent or a different solvent system. | [9][16][17] |
| No Crystal Formation | Too much solvent was used. The solution is supersaturated. | Boil off some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. | [18][19] |
| Low Recovery | Too much solvent was used. Premature crystallization during hot filtration. The amine is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent. Ensure the filtration apparatus is pre-heated. Cool the solution thoroughly in an ice bath before filtration. | [18][20] |
| Colored Crystals | Colored impurities are co-crystallizing with the product. The aromatic amine is inherently colored. | Use activated charcoal for decolorization before crystallization. Note that some aromatic amines are naturally colored. | [9][12] |
Data Presentation: Solvent Selection Guide for Aromatic Amine Recrystallization
The following table provides a starting point for solvent selection, listing common solvents with their relevant physical properties.
| Solvent | Boiling Point (°C) | Polarity Index (P') | Safety Considerations | Typical Applications for Aromatic Amines | Citations |
| Water | 100 | 10.2 | Non-flammable, non-toxic. | Suitable for highly polar, water-soluble amine salts. | [21][22] |
| Ethanol | 78.3 | 4.3 | Flammable. | A versatile solvent for a wide range of aromatic amines. | [21][22] |
| Methanol | 64.7 | 5.1 | Flammable, toxic. | Similar to ethanol, but more polar. | [21][22] |
| Ethyl Acetate | 77.1 | 4.4 | Flammable. | Good for moderately polar amines. | [21][22] |
| Acetone | 56.3 | 5.1 | Highly flammable. | A polar aprotic solvent, can be effective for some amines. | [21][22] |
| Toluene | 110.6 | 2.4 | Flammable, toxic. | A non-polar solvent for less polar aromatic amines. | [21][22] |
| Hexane | 68.7 | 0.1 | Highly flammable. | A non-polar solvent, often used as an anti-solvent. | [21][22] |
Advanced Considerations for Aromatic Amines
-
Salt Formation: For basic aromatic amines that are difficult to crystallize, conversion to a salt (e.g., hydrochloride or sulfate) by treatment with an acid can significantly improve their crystallinity. The free amine can be regenerated after purification if necessary.
-
Oxidation: Many aromatic amines are susceptible to oxidation, which can lead to discoloration. Performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.
-
Polymorphism: Some aromatic amines can exist in different crystalline forms (polymorphs), which may have different solubilities and physical properties. The cooling rate and solvent choice can influence which polymorph is obtained.
Conclusion
Recrystallization is a powerful and versatile technique for the purification of aromatic amines. A thorough understanding of the underlying principles of solubility, coupled with careful execution of the appropriate protocol, can lead to the isolation of highly pure materials. This guide provides a solid foundation for researchers and professionals to develop and optimize recrystallization methods for a wide range of aromatic amines, ultimately contributing to the quality and reliability of their scientific endeavors.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Recrystallization [sites.pitt.edu]
- 3. quora.com [quora.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. csub.edu [csub.edu]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 9. Recrystallization [wiredchemist.com]
- 10. Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments | Kyoto University [chem.zenkyo.h.kyoto-u.ac.jp]
- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 12. benchchem.com [benchchem.com]
- 13. homework.study.com [homework.study.com]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 19. people.chem.umass.edu [people.chem.umass.edu]
- 20. benchchem.com [benchchem.com]
- 21. Polarity Index [macro.lsu.edu]
- 22. Solvent Boiling Point Chart | BRANDTECH Scientific [brandtech.com]
Application Notes and Protocols for the Large-Scale Synthesis of 2-(4-Methoxyphenyl)propan-2-amine
Introduction: Strategic Importance of 2-(4-Methoxyphenyl)propan-2-amine
This compound, a substituted phenethylamine derivative, is a crucial building block in contemporary pharmaceutical and fine chemical synthesis. Its structural motif, featuring a tertiary amine alpha to a quaternary carbon, presents both unique synthetic challenges and significant opportunities for the development of novel bioactive molecules. The strategic importance of this compound lies in its utility as a precursor to a range of pharmacologically active agents, necessitating robust, scalable, and economically viable manufacturing processes.
This technical guide provides a comprehensive overview of the primary considerations for the large-scale synthesis of this compound. We will explore two principal, industrially relevant synthetic strategies, delving into the mechanistic underpinnings, process parameters, and safety protocols essential for successful scale-up. This document is intended for researchers, scientists, and drug development professionals seeking to bridge the gap between laboratory-scale synthesis and industrial production.
Synthetic Strategy Overview: Convergent Pathways to a Key Intermediate
The large-scale synthesis of this compound can be efficiently approached via two primary convergent pathways, each commencing from readily available starting materials. The choice of a specific route will depend on factors such as raw material cost and availability, equipment infrastructure, and desired purity profile of the final product.
The two principal strategies discussed herein are:
-
Reductive Amination of 4-Methoxyacetophenone: A direct, one-pot approach that leverages a common industrial ketone to forge the C-N bond.
-
The Ritter Reaction of 2-(4-Methoxyphenyl)propan-2-ol: An alternative two-step sequence involving the formation of a tertiary alcohol intermediate, particularly well-suited for the synthesis of sterically hindered primary amines.
Caption: Overview of the primary synthetic pathways to this compound.
Route 1: Reductive Amination of 4-Methoxyacetophenone
Reductive amination is a cornerstone of industrial amine synthesis, offering a direct conversion of carbonyl compounds to their corresponding amines.[1] In the context of this compound, the readily available and cost-effective starting material is 4-methoxyacetophenone. The classical Leuckart reaction and modern catalytic reductive amination are two prominent methods for this transformation on a large scale.
Method A: The Leuckart Reaction
The Leuckart reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent, typically at elevated temperatures.[2] The reaction proceeds through the in-situ formation of an imine, which is then reduced by formic acid (generated from the decomposition of ammonium formate) to the desired amine.
Caption: Simplified workflow of the Leuckart reaction for the synthesis of this compound.
Protocol 1: Large-Scale Leuckart Synthesis of this compound
Safety First: This reaction involves high temperatures and the evolution of carbon dioxide, leading to pressure build-up. It must be conducted in a suitable high-pressure reactor with appropriate pressure relief systems. All personnel must be equipped with personal protective equipment (PPE), including safety glasses, flame-retardant lab coats, and appropriate gloves.[3][4] Ensure adequate ventilation to handle any potential ammonia or formic acid vapors.
Materials:
-
4-Methoxyacetophenone
-
Ammonium formate
-
Toluene (or another suitable high-boiling solvent)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (50% w/w)
-
Deionized water
Equipment:
-
High-pressure stainless-steel reactor with mechanical stirring, temperature and pressure control, and a reflux condenser with a Dean-Stark trap.
-
Large-scale separatory funnel or extraction vessel.
-
Distillation apparatus for solvent removal and product purification.
Procedure:
-
Reactor Charging: Charge the high-pressure reactor with 4-methoxyacetophenone (1.0 eq) and ammonium formate (3.0-5.0 eq).
-
Reaction Setup: Seal the reactor and begin agitation. Heat the mixture to 160-180 °C. The reaction is typically run neat or with a high-boiling solvent like toluene to aid in water removal via azeotropic distillation.
-
Reaction Monitoring: Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC) by periodically taking samples through a sampling port. The reaction is typically complete within 12-24 hours.
-
Work-up - Hydrolysis: After completion, cool the reactor to room temperature. Carefully vent any residual pressure. Transfer the reaction mixture to a separate vessel and add concentrated hydrochloric acid (2.0-3.0 eq). Heat the mixture to reflux for 4-8 hours to hydrolyze the intermediate N-formyl amine.
-
Isolation and Purification: Cool the mixture and make it strongly basic (pH > 12) by the slow addition of 50% sodium hydroxide solution, ensuring the temperature is controlled with an ice bath. Extract the aqueous layer with a suitable organic solvent (e.g., toluene or dichloromethane). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
| Parameter | Typical Value |
| Temperature | 160-180 °C |
| Pressure | Autogenous (monitor closely) |
| Reaction Time | 12-24 hours |
| Hydrolysis Time | 4-8 hours |
| Expected Yield | 60-75% |
| Purity (post-distillation) | >98% |
Route 2: Ritter Reaction of 2-(4-Methoxyphenyl)propan-2-ol
The Ritter reaction provides an excellent alternative for the synthesis of tertiary amines.[3] This two-step process begins with the synthesis of the tertiary alcohol, 2-(4-methoxyphenyl)propan-2-ol, followed by its reaction with a nitrile in the presence of a strong acid to form an N-alkyl amide, which is then hydrolyzed to the target amine.[5]
Step 1: Synthesis of 2-(4-Methoxyphenyl)propan-2-ol via Grignard Reaction
The precursor tertiary alcohol can be efficiently synthesized on a large scale by the reaction of 4-methoxyacetophenone with a methyl Grignard reagent, such as methylmagnesium bromide.
Protocol 2: Large-Scale Grignard Synthesis of 2-(4-Methoxyphenyl)propan-2-ol
Safety First: Grignard reagents are highly reactive, pyrophoric, and react violently with water. This reaction must be conducted under strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon). All glassware must be flame-dried before use.
Procedure:
-
Grignard Reagent Preparation: In a large, flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere, prepare methylmagnesium bromide from magnesium turnings and methyl bromide in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Addition of Ketone: Cool the Grignard reagent in an ice bath. A solution of 4-methoxyacetophenone (1.0 eq) in anhydrous THF is added dropwise from the dropping funnel at a rate that maintains the internal temperature below 20°C.
-
Reaction Completion and Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Isolation: Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure to yield the crude tertiary alcohol, which can often be used in the next step without further purification.
Step 2: Ritter Reaction and Hydrolysis
The tertiary alcohol is then converted to the amine via the Ritter reaction followed by hydrolysis.
Caption: Workflow for the Ritter reaction and subsequent hydrolysis.
Protocol 3: Large-Scale Ritter Reaction and Hydrolysis
Safety First: This protocol involves the use of concentrated strong acids, which are highly corrosive. Appropriate PPE, including acid-resistant gloves, apron, and face shield, is mandatory. The reaction should be performed in a well-ventilated fume hood.
Procedure:
-
Ritter Reaction: In a suitable reactor, dissolve 2-(4-methoxyphenyl)propan-2-ol (1.0 eq) in acetonitrile (used in excess as both reagent and solvent). Cool the solution in an ice bath and slowly add concentrated sulfuric acid (2.0-3.0 eq), maintaining the temperature below 20°C. After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quenching and Isolation of Amide: Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution to a pH of 7-8. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure to yield the crude N-(2-(4-methoxyphenyl)propan-2-yl)acetamide.
-
Amide Hydrolysis: Combine the crude amide with a 6M solution of hydrochloric acid and heat to reflux for 12-18 hours.
-
Final Work-up and Purification: Follow the work-up and purification procedure described in Protocol 1, step 5.
| Parameter | Typical Value |
| Ritter Reaction | |
| Temperature | 0-25 °C |
| Reaction Time | 2-4 hours |
| Hydrolysis | |
| Temperature | Reflux (approx. 100 °C) |
| Reaction Time | 12-18 hours |
| Overall Yield (from alcohol) | 75-85% |
| Purity (post-distillation) | >99% |
Conclusion and Recommendations
Both the reductive amination of 4-methoxyacetophenone and the Ritter reaction of 2-(4-methoxyphenyl)propan-2-ol represent viable and scalable routes for the industrial production of this compound. The choice between these two pathways will be dictated by a thorough process hazard analysis, cost of goods analysis, and the specific capabilities of the manufacturing facility.
-
The Reductive Amination (Leuckart) route is a more direct, one-pot process from a common starting material, but it requires high temperatures and pressures, necessitating specialized equipment.
-
The Ritter Reaction route involves an additional synthetic step but operates under milder temperature and pressure conditions, potentially making it more amenable to standard chemical processing equipment.
For both routes, careful control of reaction parameters and adherence to strict safety protocols are paramount to ensure a safe, efficient, and reproducible large-scale synthesis of this key pharmaceutical intermediate.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Ritter Reaction [organic-chemistry.org]
- 4. WO2012101648A1 - Novel process for the synthesis of enantiomerically pure 2-methoxy-5-[(2r)-2-(4-alkylpiperazin-l-yl)propyl]-benzenesulfonamide - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Application Notes & Protocols: Asymmetric Synthesis of (R)-1-(4-Methoxyphenyl)propan-2-amine
Abstract: This guide provides a detailed technical overview and validated protocols for the asymmetric synthesis of (R)-1-(4-Methoxyphenyl)propan-2-amine, a chiral amine of significant interest in pharmaceutical development. Chiral amines are crucial building blocks in medicinal chemistry, where stereochemistry dictates molecular recognition and biological function.[1] This document explores three robust synthetic strategies: catalytic asymmetric reductive amination, biocatalytic synthesis using amine dehydrogenases, and a classical chiral auxiliary-mediated approach. Each section explains the underlying chemical principles, offers field-proven insights into experimental design, and presents detailed, step-by-step protocols. Additionally, methods for product purification and the critical determination of enantiomeric excess (% ee) are thoroughly described to ensure a self-validating workflow for researchers and drug development professionals.
Strategic Overview: Pathways to Enantiopure Amines
The synthesis of single-enantiomer compounds is a cornerstone of modern pharmaceutical development, driven by the fact that different enantiomers of a chiral drug can have vastly different pharmacological, and toxicological profiles.[1] (R)-1-(4-Methoxyphenyl)propan-2-amine is a valuable intermediate whose synthesis showcases key advancements in asymmetric chemistry. Traditional methods often produce a racemic mixture, requiring inefficient resolution steps that limit the theoretical yield to 50%.[1] To overcome this, modern asymmetric synthesis aims to directly generate the desired (R)-enantiomer with high stereoselectivity.
This guide details three distinct and effective strategies:
-
Asymmetric Reductive Amination (ARA): A powerful one-pot method that converts a prochiral ketone directly into a chiral amine using a chiral metal catalyst.[2] This approach is highly efficient and has seen significant industrial application.[3]
-
Biocatalytic Reductive Amination: A green chemistry approach that leverages the exquisite selectivity of enzymes, such as amine dehydrogenases (AmDH), to catalyze the synthesis under mild, aqueous conditions.[4]
-
Chiral Auxiliary-Mediated Synthesis: A classical and reliable multi-step method where a recoverable chiral auxiliary directs the stereochemical outcome of a key reduction step.
The choice of strategy depends on factors such as available equipment (e.g., high-pressure hydrogenation reactors), cost of goods, desired scale, and green chemistry considerations.
Strategy I: Iridium-Catalyzed Asymmetric Reductive Amination
This method represents a highly efficient route for the direct synthesis of chiral amines from ketones.[3][5] The protocol involves the in situ formation of an imine from 4-methoxyphenylacetone and an ammonia source, which is then hydrogenated asymmetrically using a chiral Iridium catalyst. The key to enantioselectivity is the chiral ligand, which creates a sterically defined environment around the metal center.
Principle and Mechanistic Insight
The reaction proceeds via a two-step, one-pot sequence.[2] First, the ketone (4-methoxyphenylacetone) reacts with ammonia to form a prochiral imine intermediate. A chiral iridium complex, generated in situ from a precursor like [Ir(COD)Cl]₂ and a chiral phosphine ligand such as (S,S)-f-Binaphane, then catalyzes the stereoselective hydrogenation of the C=N bond to furnish the (R)-amine.[5] Additives like Ti(OiPr)₄ can act as a Lewis acid and water scavenger, facilitating imine formation and enhancing catalyst activity.[5]
Workflow for Asymmetric Reductive Amination
Caption: Workflow for Ir-catalyzed asymmetric reductive amination.
Detailed Experimental Protocol
Materials:
-
4-Methoxyphenylacetone (1.0 equiv)
-
Ammonium Iodide (NH₄I) (1.5 equiv)
-
[Ir(COD)Cl]₂ (0.005 equiv, 0.5 mol%)
-
(S,S)-f-Binaphane (0.011 equiv, 1.1 mol%)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv)
-
Anhydrous Toluene
-
Hydrogen (H₂) gas (high purity)
-
Standard work-up reagents (EtOAc, saturated aq. NaHCO₃, brine)
Protocol:
-
Catalyst Preparation: In a nitrogen-purged glovebox, add [Ir(COD)Cl]₂ (0.5 mol%) and (S,S)-f-Binaphane (1.1 mol%) to a glass liner suitable for a high-pressure autoclave.
-
Reaction Assembly: Remove the liner from the glovebox, add anhydrous toluene (approx. 0.1 M final concentration of ketone), and stir the orange solution for 20 minutes at room temperature to allow for catalyst pre-formation.
-
Reagent Addition: Add 4-methoxyphenylacetone (1.0 equiv), followed by ammonium iodide (1.5 equiv) and Ti(OiPr)₄ (1.5 equiv).
-
Hydrogenation: Seal the autoclave. Purge the vessel three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the autoclave to 60 bar (approx. 900 psi) with hydrogen.
-
Reaction Execution: Heat the reaction mixture to 40-50°C and stir vigorously for 12-24 hours. Monitor the reaction's completion by taking aliquots (after carefully depressurizing and re-pressurizing) for GC or TLC analysis.
-
Work-up: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen pressure. Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate (EtOAc).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to obtain the pure (R)-1-(4-methoxyphenyl)propan-2-amine.
Expected Performance Data
| Parameter | Value/Condition | Rationale / Reference |
| Substrate/Catalyst Ratio | 200:1 | Balances reaction efficiency with catalyst cost. |
| Hydrogen Pressure | 60 bar (~900 psi) | High pressure favors the hydrogenation equilibrium.[5] |
| Temperature | 40-50 °C | Provides sufficient thermal energy without promoting catalyst degradation. |
| Typical Yield | >95% | This catalytic system is known for high conversions.[5] |
| Typical % ee | >95% | The (S,S)-f-Binaphane ligand provides excellent enantiocontrol for aryl ketones.[5] |
Strategy II: Biocatalytic Reductive Amination
Biocatalysis offers a highly selective and sustainable alternative to traditional chemical methods.[1] Enzymes operate under mild conditions (room temperature, neutral pH, aqueous media) and can provide near-perfect enantioselectivity. For this transformation, an amine dehydrogenase (AmDH) or a reductive aminase (RedAm) is an ideal choice, as it directly converts the ketone to the amine using ammonia and a reducing cofactor.[4][6]
Principle and Mechanistic Insight
The AmDH enzyme catalyzes the reductive amination of a ketone substrate.[4] The reaction involves two key steps within the enzyme's active site:
-
Imine Formation: The ketone reacts with ammonia (provided as an ammonium salt) to form an intermediate imine.
-
Stereoselective Reduction: A reduced nicotinamide cofactor, typically NADPH or NADH, delivers a hydride to one face of the imine, generating the chiral amine with high stereospecificity.
A cofactor regeneration system is essential for making the process economically viable. A common system pairs the AmDH with a dehydrogenase like glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone, simultaneously regenerating the expensive NADPH/NADH cofactor.
Workflow for Biocatalytic Synthesis
Caption: Biocatalytic cycle for reductive amination with cofactor regeneration.
Detailed Experimental Protocol
Materials:
-
4-Methoxyphenylacetone (1.0 equiv, e.g., 50 mM final concentration)
-
Ammonium formate or Ammonium chloride (e.g., 1 M)
-
Amine Dehydrogenase (AmDH) engineered for (R)-selectivity
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
β-Nicotinamide adenine dinucleotide phosphate (NADP⁺) or NAD⁺ (catalytic amount, e.g., 1 mM)
-
D-Glucose (1.2-1.5 equiv)
-
Potassium phosphate buffer (e.g., 100 mM, pH 8.5)
-
MTBE (Methyl tert-butyl ether) for extraction
Protocol:
-
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 8.5.
-
Reaction Mixture: In a temperature-controlled reaction vessel, combine the buffer, ammonium salt (1 M), D-glucose (1.2 equiv), and NADP⁺ (1 mM). Stir until all solids are dissolved.
-
Enzyme Addition: Add the GDH and AmDH enzymes (refer to manufacturer's activity units for appropriate loading, typically 1-5 mg/mL).
-
Substrate Addition: Add the 4-methoxyphenylacetone (1.0 equiv). If substrate inhibition is a concern, it can be added portion-wise over several hours.
-
Reaction Execution: Stir the mixture at 30°C. Maintain the pH at 8.5 by periodic addition of a dilute base (e.g., 1M NaOH), as the oxidation of glucose produces acid. Monitor the reaction progress by HPLC.
-
Work-up: Once the reaction reaches completion (typically 12-24 hours), stop the stirring.
-
Extraction: Adjust the pH of the mixture to >10 with 2M NaOH to ensure the amine is in its free base form. Extract the product with MTBE (3x volume).
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the (R)-amine. The product is often of high purity and may not require further purification.
Expected Performance Data
| Parameter | Value/Condition | Rationale / Reference |
| Substrate Concentration | 50-150 mM | Balances volumetric productivity with potential substrate/product inhibition.[4] |
| pH | 8.0 - 9.0 | Optimal range for many amine dehydrogenase enzymes.[4] |
| Temperature | 25-35 °C | Mild conditions preserve enzyme stability and activity. |
| Typical Yield | >90% | Enzymatic reactions can be driven to completion with efficient cofactor recycling. |
| Typical % ee | >99% | Enzymes are known for their exceptional, often perfect, enantioselectivity.[4][6] |
Strategy III: Chiral Auxiliary-Mediated Synthesis
This diastereoselective approach is a robust, albeit multi-step, method for controlling stereochemistry. It involves covalently attaching a chiral auxiliary to the substrate to form diastereomers, which have different physical properties and react differently. After directing the key stereochemical transformation, the auxiliary is cleaved and can be recovered.
Principle and Mechanistic Insight
The synthesis begins with the condensation of 4-methoxyphenylacetone with a chiral amine, such as (R)-α-methylbenzylamine, to form a chiral imine.[7] The existing stereocenter in the auxiliary directs the subsequent reduction of the imine bond from the less sterically hindered face, leading to the preferential formation of one diastereomer of the secondary amine. Finally, the chiral auxiliary is removed via hydrogenolysis, revealing the desired primary amine.
Workflow for Chiral Auxiliary-Mediated Synthesis
Caption: Synthetic sequence using a chiral auxiliary approach.
Detailed Experimental Protocol
Materials:
-
4-Methoxyphenylacetone (1.0 equiv)
-
(R)-α-Methylbenzylamine (1.05 equiv)
-
Platinum on Carbon (5% Pt/C)
-
Palladium on Carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen (H₂) gas
-
L-Tartaric Acid (for optional purification)
Protocol:
-
Imine Formation & Reduction (Step 1 & 2):
-
In a hydrogenation vessel, dissolve 4-methoxyphenylacetone (1.0 equiv) and (R)-α-methylbenzylamine (1.05 equiv) in methanol.
-
Add 5% Pt/C catalyst (approx. 5 mol%).
-
Pressurize the vessel with hydrogen (e.g., 50-100 psi) and stir at room temperature for 16-24 hours.[7]
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude diastereomeric secondary amine.
-
Optional Purification: The diastereomeric mixture can be purified by salt formation with a chiral acid like L-tartaric acid in ethanol/water to enhance diastereomeric purity.[7] The desired diastereomer is then recovered by basification and extraction.
-
-
Auxiliary Cleavage (Step 3):
-
Dissolve the purified secondary amine from the previous step in methanol.
-
Add 10% Pd/C catalyst (approx. 5-10 mol%).
-
Pressurize the vessel with hydrogen (e.g., 500 psi) and stir at room temperature for 24-48 hours.[7] The higher pressure is often needed for cleaving the N-benzyl bond.
-
Filter through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the crude (R)-1-(4-methoxyphenyl)propan-2-amine.
-
-
Final Purification: Purify the product by vacuum distillation or column chromatography as needed.
Expected Performance Data
| Parameter | Value/Condition | Rationale / Reference |
| Diastereoselective Reduction | H₂, Pt/C | A common and effective method for imine reduction.[7] |
| Auxiliary Cleavage | H₂, Pd/C, ~500 psi | Standard conditions for hydrogenolysis of N-benzyl groups.[7] |
| Diastereomeric Ratio (d.r.) | >95:5 (after purification) | Achievable with purification via diastereomeric salt formation.[7] |
| Overall Yield | 60-75% | Reflects a multi-step synthesis with purification losses. |
| Final % ee | >98% | Dependent on the diastereomeric purity achieved before the cleavage step. |
Product Analysis: Determination of Enantiomeric Excess (% ee)
Confirming the enantiomeric purity of the final product is a critical quality control step. The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC).[8][9]
Principle of Chiral HPLC
Chiral HPLC separates enantiomers by passing them through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times. The enantiomeric excess is calculated from the relative areas of the two peaks in the chromatogram.
Protocol for Chiral HPLC Analysis
Note: This is a general protocol. The column, mobile phase, and flow rate may require optimization.
Materials:
-
(R)-1-(4-Methoxyphenyl)propan-2-amine sample
-
Racemic 1-(4-Methoxyphenyl)propan-2-amine standard
-
HPLC-grade Hexane
-
HPLC-grade Isopropanol (IPA)
-
Diethylamine (DEA) or Trifluoroacetic acid (TFA) (as a mobile phase modifier)
Instrumentation & Conditions:
-
HPLC System: Standard system with UV detector.
-
Chiral Column: Chiralpak® AD-H or Chiralcel® OD-H (or equivalent polysaccharide-based column).
-
Mobile Phase: Hexane:Isopropanol (e.g., 90:10 v/v) with 0.1% DEA. (Note: DEA is a basic modifier used to improve peak shape for amines. TFA can be used as an acidic alternative if derivatization is performed).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm or 254 nm.
-
Temperature: 25 °C
Procedure:
-
Sample Preparation: Prepare a stock solution of your synthesized amine in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a similar solution of the racemic standard.
-
System Equilibration: Equilibrate the HPLC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Analysis:
-
Inject the racemic standard to identify the retention times of both the (R) and (S) enantiomers.
-
Inject the synthesized sample.
-
Integrate the peak areas for both enantiomers observed in the chromatogram.
-
-
Calculation of % ee:
-
Let Area(R) be the peak area of the desired (R)-enantiomer and Area(S) be the peak area of the minor (S)-enantiomer.
-
% ee = ([Area(R) - Area(S)] / [Area(R) + Area(S)]) * 100
-
Alternative methods for determining % ee include NMR spectroscopy using chiral solvating agents or derivatizing the amine with a chiral agent (e.g., Mosher's acid chloride) to form diastereomers that can be distinguished by ¹H or ¹⁹F NMR.[10][11]
References
- 1. (R)-1-(4-Methoxyphenyl)propan-2-amine | 58993-79-6 | Benchchem [benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. d-nb.info [d-nb.info]
- 7. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents [patents.google.com]
- 8. uma.es [uma.es]
- 9. benchchem.com [benchchem.com]
- 10. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of 2-(4-Methoxyphenyl)propan-2-amine
Introduction
Welcome to the technical support guide for 2-(4-Methoxyphenyl)propan-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges related to residual solvents during and after the synthesis of this valuable intermediate. The effective removal of residual solvents is not merely a matter of good laboratory practice; it is a critical step for ensuring the purity, stability, and safety of the final active pharmaceutical ingredient (API).[1][2] Adherence to regulatory standards, such as the International Council for Harmonisation (ICH) Q3C guidelines, is mandatory in drug development, as residual solvents offer no therapeutic benefit and can pose a toxicological risk.[3][4][5]
This guide provides a series of frequently asked questions (FAQs) to build a foundational understanding, followed by in-depth troubleshooting scenarios presented in a question-and-answer format. We will explore the causality behind experimental choices, from bulk solvent removal to the final purification steps, ensuring you have the knowledge to produce high-purity this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are residual solvents, and why are they a critical concern for my this compound synthesis?
A1: Residual solvents are organic volatile chemicals used or produced during the synthesis of a drug substance or in the preparation of a drug product.[4][5] They are not completely removed by practical manufacturing techniques. For a compound like this compound, these solvents can originate from the reaction medium, extraction steps, or purification processes. They are a major concern for several reasons:
-
Toxicity: Many common solvents are toxic or are considered environmental hazards. Regulatory bodies like the ICH have established strict limits on their acceptable daily intake.[3][5][6]
-
Product Stability: Trapped solvents can affect the crystal structure, physical properties (like dissolution rate), and long-term stability of your final compound.[1]
-
Reaction Kinetics: The presence of residual solvents in a subsequent synthetic step can negatively impact reaction rates, yield, and impurity profiles.
Q2: Which residual solvents are commonly found in the synthesis of this amine, and what are their classifications?
A2: The synthesis of aryl amines often involves a range of solvents for reaction, workup, and purification. Based on typical synthetic routes, the following solvents are frequently encountered. They are classified by the ICH Q3C guidelines based on their toxicity risk.[4][5]
| Solvent | Boiling Point (°C) | ICH Class | Role in Synthesis |
| Tetrahydrofuran (THF) | 66 | Class 2 | Reaction solvent (e.g., for reductions)[7] |
| Dichloromethane (DCM) | 40 | Class 2 | Extraction or chromatography solvent[7][8] |
| Methanol | 65 | Class 2 | Reaction or recrystallization solvent[7][9] |
| Toluene | 111 | Class 2 | Reaction solvent (e.g., for azeotropic water removal) |
| Acetonitrile | 82 | Class 2 | Reaction or chromatography solvent |
| N,N-Dimethylformamide (DMF) | 153 | Class 2 | Reaction solvent for nucleophilic substitutions[8] |
| Ethyl Acetate | 77 | Class 3 | Extraction or recrystallization solvent[7][8] |
| Heptane / Hexanes | 98 / 69 | Class 3 | Recrystallization or chromatography anti-solvent[8] |
| Ethanol | 78 | Class 3 | Recrystallization or salt formation solvent |
Q3: How do I determine which solvents are present in my sample and at what concentration?
A3: Accurate identification and quantification are essential. The two most common and reliable methods are:
-
Headspace Gas Chromatography (HS-GC): This is the gold-standard method for residual solvent analysis.[10][11][12] The sample is heated in a sealed vial, and the volatile solvents in the headspace (the gas above the sample) are injected into the GC. It is highly sensitive and quantitative. A Flame Ionization Detector (FID) is common, while a Mass Spectrometry (MS) detector provides definitive identification.[11][13]
-
¹H NMR Spectroscopy: Proton NMR can be a rapid and powerful tool for detecting and quantifying residual solvents, provided their characteristic peaks do not overlap with your product's signals.[14] The concentration can be determined by integrating the solvent peak and comparing it to a known peak of your compound or an internal standard.[15][16]
A non-specific method like Loss on Drying (LOD) may be used only if you are certain that only Class 3 solvents are present.[4][17]
Q4: What are the acceptable limits for these solvents?
A4: The ICH Q3C guidelines provide Permitted Daily Exposure (PDE) values and corresponding concentration limits for solvents.[3][5][18]
-
Class 1 solvents (e.g., Benzene, Carbon Tetrachloride) should be avoided entirely.[19]
-
Class 2 solvents have strict concentration limits (in ppm) to protect patient safety.[4][18]
-
Class 3 solvents (e.g., Ethanol, Acetone, Ethyl Acetate) are less toxic and have a general limit of 5,000 ppm (0.5%).[11]
| Solvent (Class 2) | Concentration Limit (ppm) |
| Dichloromethane | 600 |
| Tetrahydrofuran | 720 |
| Methanol | 3000 |
| Toluene | 890 |
| N,N-Dimethylformamide | 880 |
| Acetonitrile | 410 |
Section 2: Troubleshooting Guide: Practical Removal Strategies
This section addresses specific problems you may encounter during the purification of this compound.
Workflow: Initial Product Isolation and Bulk Solvent Removal
Caption: Initial workup and bulk solvent removal workflow.
Problem 1: I've completed my aqueous workup and have my product in an organic solvent (e.g., Ethyl Acetate, DCM). What is the most efficient way to remove the bulk solvent?
Answer: The standard and most efficient method for removing large volumes of volatile solvents is rotary evaporation . This technique works by reducing the pressure inside the apparatus, which lowers the boiling point of the solvent, while simultaneously increasing the surface area of the solution by rotating the flask.[20]
Step-by-Step Protocol: Rotary Evaporation
-
Transfer: Transfer the dried organic solution to a round-bottom flask. Do not fill the flask more than halfway to prevent bumping.
-
Setup: Secure the flask to the rotovap. Ensure the condenser is connected to a running chiller (a condenser temperature at least 20-40°C lower than the solvent's boiling point under vacuum is ideal).[20]
-
Rotation: Begin rotating the flask at a moderate speed (e.g., 150-200 RPM) to create a thin film of liquid on the flask wall.[21]
-
Vacuum: Gradually apply vacuum. For highly volatile solvents like DCM, apply vacuum slowly to prevent violent bumping.
-
Heating: Once a stable vacuum is achieved, lower the flask into the heated water bath. A common rule of thumb (the "20/40/60 rule") suggests setting the bath temperature about 20°C higher than the desired vapor temperature.[22]
-
Completion: Continue until all solvent is collected in the receiving flask. You may see your solid product crystallize or form an oil. Once complete, vent the system, stop the rotation, and remove your flask.
Table: Recommended Rotary Evaporator Parameters
| Solvent | Bath Temp. (°C) | Vacuum (mbar) | Approx. Boiling Point (°C) |
| Dichloromethane | 30-40 | 400-500 | ~15-20 |
| Ethyl Acetate | 40 | 150-200 | ~25-30 |
| Tetrahydrofuran | 40 | 120-150 | ~20-25 |
| Methanol | 40 | 100-130 | ~15-20 |
Problem 2: My NMR analysis shows my product is mostly pure, but it still contains trace amounts of solvent after rotary evaporation and drying under high vacuum. How do I remove these last traces?
Answer: This is a classic problem caused by solvent molecules becoming trapped within the crystal lattice of the solid product. The most effective way to remove these trapped solvents and improve overall purity is through recrystallization . This technique relies on the principle of differential solubility: your desired compound and the impurities (including the solvent) have different solubilities in a chosen solvent system.[23]
Step-by-Step Protocol: Recrystallization of this compound (Freebase)
-
Solvent Selection: Choose a solvent or solvent system where your amine is highly soluble at high temperatures but poorly soluble at low temperatures. For a moderately polar amine like this, good starting points are Ethyl Acetate/Hexanes, Toluene, or Isopropanol.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Do not disturb the flask during this time.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any surface impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of the recrystallization solvent.
Problem 3: My product oiled out or won't crystallize from any solvent I've tried. How can I get a pure, solid material free of solvents?
Answer: Amines can often be challenging to crystallize as freebases.[24] A highly effective and industry-standard strategy is to convert the basic amine into an acid addition salt, most commonly the hydrochloride (HCl) salt . Salts are ionic compounds that typically have much higher melting points and form more stable, well-defined crystal lattices than their corresponding freebases, dramatically improving their tendency to crystallize.[25]
Step-by-Step Protocol: HCl Salt Formation and Recrystallization
-
Dissolve Freebase: Dissolve the crude amine oil or solid in a suitable solvent. Diethyl ether or ethyl acetate are excellent choices.
-
Acidification: While stirring, slowly add a solution of HCl. This can be HCl gas, a solution of HCl in ether, or HCl in isopropanol. Add the acid dropwise until the solution is acidic (check with pH paper) and a precipitate forms.
-
Isolate Crude Salt: Collect the precipitated HCl salt by vacuum filtration. Wash the solid with a small amount of the cold solvent (e.g., diethyl ether) to remove non-basic impurities.
-
Recrystallize Salt: The crude salt can now be recrystallized. Common solvents for amine hydrochlorides include ethanol, isopropanol, methanol, or mixtures like ethanol/ethyl acetate. Follow the recrystallization protocol described in Problem 2.
-
Drying: Dry the final, purified salt under high vacuum to remove all residual solvents.
Problem 4: My compound is very polar and purification by recrystallization is failing. I suspect polar impurities are inhibiting crystallization. What should I do?
Answer: When crystallization fails due to persistent impurities, flash column chromatography is the next logical step for purification.[26][27] However, basic compounds like amines are notorious for "tailing" or streaking on standard silica gel due to strong acidic-basic interactions with the silica surface (silanol groups are acidic).[28] This leads to poor separation.
To overcome this, you must deactivate the silica gel by adding a small amount of a basic modifier, like triethylamine (TEA) , to the eluent.[28][29]
Step-by-Step Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good target Rf for your product is ~0.2-0.3.[28] A common eluent system would be Hexanes/Ethyl Acetate.
-
Prepare Eluent: Prepare your chosen eluent and add 0.5-1% triethylamine by volume. For example, for 1 L of 4:1 Hexanes:Ethyl Acetate, you would use 800 mL Hexanes, 200 mL Ethyl Acetate, and 5-10 mL of TEA.
-
Pack Column: Pack a column with silica gel using your TEA-modified eluent.
-
Load Sample: Dissolve your crude product in a minimal amount of the eluent (or DCM) and load it onto the top of the column.
-
Elute and Collect: Run the column, collecting fractions.
-
Analyze Fractions: Monitor the fractions by TLC to identify which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator. The triethylamine is volatile and will be removed along with the eluent.
-
Final Drying: Dry the purified product under high vacuum.
Decision Tree: Final Purification and Solvent Removal
Caption: Decision tree for final purification strategy.
References
- 1. veeprho.com [veeprho.com]
- 2. pharmtech.com [pharmtech.com]
- 3. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. tga.gov.au [tga.gov.au]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. 1-amino-2-(4-methoxyphenyl)propan-2-ol synthesis - chemicalbook [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. (2R)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol synthesis - chemicalbook [chemicalbook.com]
- 10. Residual solvent testing: a review of gas-chromatographic and alternative techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijprajournal.com [ijprajournal.com]
- 12. rroij.com [rroij.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Quantifying residual solvents in active pharmaceutical ingredients - Magritek [magritek.com]
- 15. Determination of analyte concentration using the residual solvent resonance in (1)H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of analyte concentration using the residual solvent resonance in (1)H NMR spectroscopy. | Semantic Scholar [semanticscholar.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Analysis of Residual Solvents According to the New ICH Q3C Guideline : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 19. <467> RESIDUAL SOLVENTS [drugfuture.com]
- 20. rocker.com.tw [rocker.com.tw]
- 21. Rotary Evaporator Solvent Chart - Lab Unique [labuniquely.com]
- 22. cdn.digivac.com [cdn.digivac.com]
- 23. scs.illinois.edu [scs.illinois.edu]
- 24. Reagents & Solvents [chem.rochester.edu]
- 25. benchchem.com [benchchem.com]
- 26. moravek.com [moravek.com]
- 27. columbia.edu [columbia.edu]
- 28. orgsyn.org [orgsyn.org]
- 29. Purification [chem.rochester.edu]
Technical Support Center: Purifying Phenethylamine Derivatives with Column Chromatography
Welcome to the Technical Support Center for the purification of phenethylamine derivatives using column chromatography. This guide is designed for researchers, scientists, and drug development professionals who encounter specific challenges during the separation and purification of these basic compounds. As a senior application scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions and troubleshoot effectively.
Phenethylamine and its derivatives are a class of compounds known for their biological activity, but also for their challenging chromatographic behavior. Their basic nature often leads to strong interactions with stationary phases, resulting in poor peak shape and difficult separations. This guide will address these common issues in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why do my phenethylamine derivatives show significant peak tailing on a standard silica gel column?
A1: Peak tailing is a common issue when purifying basic compounds like phenethylamine derivatives on standard silica gel.[1][2][3] The primary cause is the interaction between the basic amine groups of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][4][5] This strong, secondary interaction leads to a portion of the analyte molecules being retained longer than the bulk, resulting in a "tail" on the backside of the chromatographic peak. This distortion can lead to decreased resolution between peaks and inaccurate quantification.[1]
To mitigate this, you can either "neutralize" the acidic silanol groups or use a different stationary phase altogether.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Persistent Peak Tailing in Normal-Phase Chromatography
Q: I've tried standard normal-phase chromatography (silica gel with hexane/ethyl acetate), but my phenethylamine derivative streaks and tails badly. What are my options?
A: This is a classic problem due to the acidic nature of silica gel interacting with your basic analyte.[6][7] Here’s a systematic approach to resolving this:
Option 1: Mobile Phase Modification with an Amine Additive
The most common and immediate solution is to add a small amount of a competing base to your mobile phase.[6][8] Triethylamine (TEA) is a frequent choice.[4][9]
-
Mechanism: The TEA, being a stronger base, will preferentially interact with the acidic silanol groups on the silica, effectively "masking" them from your phenethylamine derivative.[4][5] This minimizes the secondary interactions that cause peak tailing.
-
Protocol:
-
Start by adding 0.1-1% (v/v) of triethylamine to your mobile phase (e.g., hexane/ethyl acetate).[8][10]
-
Equilibrate the column with this modified mobile phase before loading your sample.
-
Monitor the separation by TLC, also adding a small amount of TEA to the TLC mobile phase to get a more accurate prediction of the column behavior.
-
Table 1: Common Mobile Phase Modifiers for Normal-Phase Purification of Amines
| Modifier | Typical Concentration | pKa of Conjugate Acid | Volatility | Notes |
| Triethylamine (TEA) | 0.1 - 2% | ~10.75 | High | Most common choice, effective at masking silanols.[4][9] |
| Diethylamine (DEA) | 0.1 - 2% | ~10.93 | High | Slightly stronger base than TEA, can be more effective for some amines.[9] |
| Ammonia (in MeOH) | 0.1 - 2% | ~9.25 | High | Can be effective but may be less convenient to handle.[7] |
Option 2: Alternative Stationary Phases
If mobile phase modification is insufficient or undesirable (e.g., due to the difficulty of removing TEA post-purification), consider a different stationary phase.
-
Amine-functionalized Silica (NH2): These columns have aminopropyl groups bonded to the silica surface.[7][8][11] This creates a slightly basic surface that repels basic compounds, minimizing interactions with the underlying silica and improving peak shape.[8] You can often use less polar mobile phases like hexane/ethyl acetate without the need for amine additives.[7]
-
Alumina (Basic or Neutral): Basic or neutral alumina can be a good alternative to silica for the purification of basic compounds. However, alumina can sometimes have its own reactivity issues, so it's best to test it on a small scale first.
Issue 2: Poor Retention or Separation in Reversed-Phase Chromatography
Q: My phenethylamine derivative has low retention on a C18 column, and I'm struggling to get good separation from impurities. How can I improve this?
A: Low retention of basic compounds on reversed-phase columns (like C18) is often due to the compound being in its protonated (ionized) form, which is more polar and has less affinity for the non-polar stationary phase.[12] The key is to control the pH of the mobile phase.[12][13]
Strategy 1: pH Adjustment of the Mobile Phase
By increasing the pH of the mobile phase, you can deprotonate the amine group of your phenethylamine derivative, making it more neutral and hydrophobic. This will increase its retention on the C18 column.[6]
-
The "2 pH Unit Rule": A general guideline is to adjust the mobile phase pH to be at least 2 units above the pKa of your amine.[6] This ensures the compound is predominantly in its neutral, free-base form.
-
Practical Application:
-
Determine the pKa of your phenethylamine derivative (many are in the 9-10 range).
-
Choose a suitable buffer system that is effective at the desired high pH (e.g., ammonium bicarbonate, ammonium hydroxide).
-
Prepare your aqueous mobile phase with the chosen buffer and adjust the pH accordingly.
-
Always measure the pH of the aqueous component before mixing with the organic solvent (e.g., acetonitrile or methanol).[12]
-
Strategy 2: Use of Buffers and Additives
Even at lower pH where the amine is protonated, buffers can improve peak shape.[2][3]
-
Mechanism: Buffer salts can compete with the protonated analyte for interaction with any negatively charged residual silanol groups on the stationary phase, thus reducing peak tailing.[2][3]
-
Common Buffers: For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are preferred.[14] Formic acid (0.1%) is a common additive to create an acidic mobile phase for the separation of multiple phenethylamine derivatives.[15]
Workflow Diagram: Selecting the Right Chromatography Conditions
Caption: Decision tree for selecting chromatography conditions.
Issue 3: Separating Enantiomers of a Chiral Phenethylamine Derivative
Q: I have a racemic mixture of a phenethylamine derivative. How can I separate the enantiomers?
A: Separating enantiomers requires a chiral environment. This is achieved using chiral stationary phases (CSPs) in a technique known as chiral column chromatography.[16]
1. Chiral Stationary Phases (CSPs):
-
Polysaccharide-based CSPs: Columns based on cellulose or amylose derivatives are widely used and are often the first choice for screening.[16]
-
Cyclodextrin-based CSPs: These create a chiral cavity into which one enantiomer may fit better than the other, leading to separation.[16]
-
Pirkle-type (Brush-type) CSPs: These phases have small chiral molecules bonded to the silica surface.[16]
2. Method Development:
-
Screening: Chiral method development often involves screening a variety of CSPs with different mobile phases.[16]
-
Mobile Phase: Common mobile phases for chiral separations include hexane/isopropanol or other alcohol mixtures. Additives like trifluoroacetic acid (TFA) and triethylamine (TEA) can be used in combination to improve peak shape and selectivity.[17]
3. Pre-column Derivatization:
An alternative approach is to react your racemic amine with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column (like silica or C18).[18]
Advanced Topic: Mixed-Mode Chromatography
Q: What is mixed-mode chromatography and can it be useful for phenethylamine derivatives?
A: Mixed-mode chromatography utilizes stationary phases that have multiple types of interaction capabilities, such as ion-exchange and hydrophobic interactions, on a single ligand.[19][20] For phenethylamine derivatives, a mixed-mode cation-exchange resin could be particularly effective. It would offer both reversed-phase (hydrophobic) retention and cation-exchange retention for the protonated amine group. This dual retention mechanism provides a unique selectivity that can be very powerful for separating complex mixtures that are challenging for traditional single-mode chromatography.[19] For instance, Primesep 200 columns utilize a reversed-phase cation-exchange mechanism to separate histamine and phenethylamine.[21]
Experimental Protocol: Deactivating a Silica Column with Triethylamine
Objective: To temporarily passivate the acidic silanol groups on a standard silica gel column to improve the chromatography of a basic phenethylamine derivative.
Materials:
-
Packed silica gel column
-
Mobile phase solvent system (e.g., Hexane/Ethyl Acetate)
-
Triethylamine (TEA)
-
Crude phenethylamine derivative
Procedure:
-
Prepare the Deactivating Mobile Phase: Create your chosen mobile phase and add 1-3% (v/v) triethylamine.[10] For example, for 500 mL of 80:20 Hexane:EtOAc, add 5-15 mL of TEA.
-
Column Equilibration: Pass at least 4-5 column volumes of this TEA-containing mobile phase through the packed silica gel column. Discard the eluent.[10] This step ensures the silanol groups are neutralized by the TEA.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a stronger solvent, then adsorb onto a small amount of silica). Load the sample onto the top of the column.
-
Elution: Begin eluting with the TEA-containing mobile phase. You can run the column isocratically or with a gradient.
-
Fraction Collection: Collect fractions and monitor by TLC (remember to use a TEA-containing solvent for your TLC plates for accurate correlation).
-
Post-Purification: After collecting your product, be aware that the fractions will contain triethylamine, which will need to be removed during solvent evaporation, typically under vacuum.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 9. welch-us.com [welch-us.com]
- 10. Chromatography [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Simultaneous separation and detection of 18 phenethylamine/tryptamine derivatives by liquid chromatography-UV absorption and -electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mixed Mode Chromatography | Sartorius [sartorius.com]
- 20. cytivalifesciences.com [cytivalifesciences.com]
- 21. HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column | SIELC Technologies [sielc.com]
Technical Support Center: Catalyst Integrity in Amine Synthesis
Welcome to the technical support center for catalyst applications in amine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent catalyst poisoning, a critical factor in ensuring reaction efficiency, selectivity, and reproducibility. As Senior Application Scientists, we have compiled this resource based on field-proven insights and established scientific principles to help you navigate the complexities of catalytic amination.
Frequently Asked Questions (FAQs)
Q1: My reductive amination reaction has stalled. How do I know if catalyst poisoning is the culprit?
A: A stalled or sluggish reaction is a classic symptom of catalyst deactivation, with poisoning being a primary cause.[1] Look for these indicators:
-
Sudden vs. Gradual Drop in Activity: Poisoning often causes a sharp, sudden drop in reaction rate, whereas other deactivation mechanisms like sintering (thermal degradation) might cause a more gradual decline.[2][3]
-
Incomplete Conversion: The reaction proceeds to a certain point and then stops, even with extended reaction times or increased hydrogen pressure.
-
Loss of Selectivity: You may observe the formation of side products. For example, instead of the desired amine, you might see increased reduction of the carbonyl group to an alcohol. This happens because the poison may selectively block the sites required for imine formation/reduction while leaving sites for carbonyl reduction accessible.
-
No Improvement with Additional Catalyst: If you add more fresh catalyst to the stalled reaction and see little to no improvement, it strongly suggests a poison is present in the reaction medium, which deactivates the new catalyst as well.
To confirm, a systematic approach is necessary. First, ensure all reagents are of high purity and solvents are anhydrous and de-gassed. If the problem persists, consider a poison screening experiment as detailed in our protocols section.
Q2: What are the most common catalyst poisons I should be aware of in amine synthesis?
A: Catalyst poisons are substances that strongly adsorb to the catalyst's active sites, blocking them from reactants.[4][5] In amine synthesis, which frequently employs noble metal catalysts (Pd, Pt, Rh, Ru) and Raney Nickel (Ra-Ni), the most common culprits originate from the starting materials, solvents, or reaction byproducts.[1][6][7][8]
| Poison Class | Specific Examples | Common Sources | Catalysts Primarily Affected | Mechanism of Action |
| Sulfur Compounds | Thiols (R-SH), sulfides (R-S-R'), H₂S, SO₂, COS | Reagents derived from sulfur-containing precursors, contaminated solvents, rubber septa. | Pd, Pt, Ru, Rh, Ni | Strong, often irreversible chemisorption on metal surfaces, forming stable metal-sulfur bonds.[2][9][10] |
| Nitrogen Compounds | Pyridine, quinoline, nitriles, some starting amines or product amines. | Heterocyclic starting materials, impurities, or the reaction product itself. | Pd, Pt, Rh, Ru | Competitive adsorption on active sites via the nitrogen lone pair electrons.[7][8][11] |
| Halides | Cl⁻, Br⁻, I⁻ | Halogenated solvents (e.g., DCM), impurities in starting materials, acidic byproducts (e.g., HCl). | Pd, Pt, Ni | Formation of metal halides on the surface, altering the catalyst's electronic properties and blocking sites.[12][13] |
| Heavy Metals | Lead (Pb), Mercury (Hg), Arsenic (As), Zinc (Zn) | Contamination from upstream processes, impure reagents, equipment leaching. | Pd, Pt, Ni | Formation of metal alloys or strong adsorption, leading to permanent deactivation.[1][9][14] |
| Strongly Coordinating Species | Carbon Monoxide (CO), Phosphines (PR₃), Cyanide (CN⁻) | Impure H₂ gas supply (CO), residual ligands from previous synthetic steps (phosphines). | All noble metals | Very strong dative bonding to metal centers, blocking sites required for H₂ activation.[5][9][10] |
| Water | H₂O | Wet solvents or reagents, atmospheric moisture. | Iron catalysts, some noble metals under specific conditions. | Can promote sintering at high temperatures or oxidize active sites.[1][3][15] |
Q3: I suspect my amine substrate or product is inhibiting the reaction. Is this possible?
A: Yes, this is a well-documented phenomenon known as product inhibition or "self-poisoning."[11] Amines, particularly N-alkyl amines and certain heterocyclic amines, possess lone pair electrons that can coordinate strongly to the metal active sites.[7][16][17]
-
Causality: The amine substrate or product competes with the imine intermediate and hydrogen for access to the catalyst surface. If the amine's binding is too strong, it effectively acts as a poison, slowing or stopping the catalytic cycle. This is a significant challenge in developing asymmetric hydrogenations, where the product's high basicity can deactivate the catalyst.[16][17]
-
Troubleshooting:
-
Lower Concentration: Run the reaction at a lower substrate concentration to reduce the equilibrium concentration of the inhibiting amine.
-
Acylation: In some cases, if the product is a primary or secondary amine, performing the reaction in the presence of an acylating agent (e.g., Boc₂O) can trap the product as a less-coordinating amide, preventing inhibition.[11]
-
Catalyst Choice: Rhodium (Rh) has been reported to be more resistant to nitrogen-based poisoning than Palladium (Pd) or Ruthenium (Ru) in certain applications.[7]
-
Troubleshooting Guides & Workflows
Workflow: Diagnosing a Failed Reductive Amination
This workflow provides a logical sequence of steps to identify the root cause of a failed or underperforming reaction.
References
- 1. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 2. scispace.com [scispace.com]
- 3. youtube.com [youtube.com]
- 4. Catalyst Poisoning Mitigation → Term [energy.sustainability-directory.com]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Catalyst_poisoning [chemeurope.com]
- 9. ammoniaknowhow.com [ammoniaknowhow.com]
- 10. GAS Dortmund [gas-dortmund.de]
- 11. researchgate.net [researchgate.net]
- 12. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 13. Catalyst Poison Countermeasures - Nikki-Universal Co., Ltd. [n-u.co.jp]
- 14. Catalyst Poisoning Testing [intertek.com]
- 15. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 2-(4-Methoxyphenyl)propan-2-amine hydrochloride
In the landscape of pharmaceutical development and chemical research, the unambiguous structural elucidation of novel compounds is paramount. This guide provides an in-depth analysis of the ¹H NMR characterization of 2-(4-Methoxyphenyl)propan-2-amine hydrochloride, a key intermediate in various synthetic pathways. Beyond a mere procedural outline, this document delves into the rationale behind spectral interpretation and offers a comparative assessment with alternative analytical techniques, empowering researchers to make informed decisions for their specific analytical challenges.
The Central Role of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a cornerstone technique in organic chemistry for its ability to provide a detailed "fingerprint" of a molecule's structure. The chemical shift, integration, and multiplicity of proton signals offer a wealth of information about the electronic environment and connectivity of hydrogen atoms within a molecule. For a compound like this compound hydrochloride, ¹H NMR is instrumental in confirming its identity and purity.
Predicted ¹H NMR Spectrum of this compound hydrochloride
While an experimental spectrum is the gold standard, a predicted spectrum based on established chemical shift principles provides a strong foundational understanding. The following is a detailed prediction of the ¹H NMR spectrum of the title compound, typically recorded in a solvent like DMSO-d₆ to ensure solubility and minimize exchange of the amine protons.
dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [style=bold];
}
Caption: Molecular structure of this compound hydrochloride.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Integration | Multiplicity | Rationale |
| Ar-H (ortho to -C(CH₃)₂NH₃⁺) | ~7.3-7.5 | 2H | Doublet (d) | These protons are on the aromatic ring and adjacent to the electron-withdrawing isopropylamine group, leading to a downfield shift. They will appear as a doublet due to coupling with the adjacent meta protons. |
| Ar-H (ortho to -OCH₃) | ~6.9-7.1 | 2H | Doublet (d) | The electron-donating methoxy group shields these protons, causing an upfield shift compared to the other aromatic protons. They will appear as a doublet due to coupling with the adjacent meta protons. |
| -OCH₃ | ~3.8 | 3H | Singlet (s) | Methoxy protons typically appear as a sharp singlet in this region.[1] |
| -C(CH₃)₂- | ~1.6 | 6H | Singlet (s) | The two methyl groups are equivalent and attached to a quaternary carbon, so they will appear as a singlet. |
| -NH₃⁺ | ~8.0-9.0 | 3H | Broad Singlet (br s) | Protons on a nitrogen atom, especially in a salt form, are subject to exchange and quadrupolar broadening, resulting in a broad signal.[2][3] Its chemical shift can be highly dependent on solvent and concentration. |
Comparative Analysis of Analytical Techniques
While ¹H NMR is a powerful tool for structural confirmation, a comprehensive characterization often involves complementary techniques. The choice of method depends on the specific analytical goal, such as purity assessment, quantitation, or identification of trace impurities.
dot digraph "analytical_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
}
Caption: Workflow for the comprehensive characterization of the target compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a go-to method for assessing the purity of non-volatile compounds and for quantitative analysis.
-
Advantages:
-
Disadvantages:
-
Provides limited structural information compared to NMR.
-
Analysis of amines can be challenging due to their basicity, often requiring buffered mobile phases or derivatization to improve peak shape and detection.[6][7]
-
The hydrochloride salt can sometimes lead to peak splitting if the mobile phase is not adequately buffered.[6]
-
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile compounds and can be a powerful tool for identifying residual solvents or volatile impurities.
-
Advantages:
-
High resolution for separating volatile components.
-
Can be used for chiral separations if a suitable chiral column is employed.
-
-
Disadvantages:
-
The analysis of amines by GC can be problematic due to their polarity and basicity, leading to peak tailing.[8]
-
As an amine salt, the compound is non-volatile. Analysis would require conversion to the free base prior to injection, which adds a sample preparation step and can introduce variability.[9][10]
-
Mass Spectrometry (MS)
MS is an indispensable tool for determining the molecular weight of a compound and can provide structural information through fragmentation patterns.
-
Advantages:
-
Provides the exact molecular weight, confirming the elemental composition.
-
Fragmentation patterns can help in structural elucidation, with amines often undergoing characteristic α-cleavage.[2][11][12]
-
The nitrogen rule in mass spectrometry (an odd molecular weight for a compound with an odd number of nitrogen atoms) can be a quick indicator of the presence of the amine.[2][12]
-
-
Disadvantages:
-
Does not provide detailed information on the connectivity of atoms in the way NMR does.
-
Isomers can be difficult to distinguish without tandem MS (MS/MS) and authentic standards.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
-
Advantages:
-
Disadvantages:
-
Provides limited information about the overall molecular structure and connectivity.
-
The spectrum can be complex, and overlapping peaks can make interpretation challenging.
-
Experimental Protocol: ¹H NMR Spectroscopy
Objective: To acquire a high-resolution ¹H NMR spectrum of this compound hydrochloride for structural verification.
Materials:
-
This compound hydrochloride sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound hydrochloride sample directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
-
Gently vortex the mixture until the sample is completely dissolved.
-
Using a pipette, transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate spectral width and acquisition time for a ¹H NMR spectrum.
-
Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts and splitting patterns to assign the peaks to the respective protons in the molecule.
-
Conclusion
The structural characterization of this compound hydrochloride is most effectively achieved through ¹H NMR spectroscopy, which provides unambiguous information on the molecular framework. However, for a comprehensive quality assessment, particularly in a drug development setting, a multi-technique approach is recommended. HPLC is superior for purity and quantitative analysis, while MS provides definitive molecular weight confirmation. GC and FTIR serve as valuable tools for identifying volatile impurities and confirming functional groups, respectively. By understanding the strengths and limitations of each technique, researchers can design a robust analytical strategy for the complete characterization of this and other important chemical entities.
References
- 1. acdlabs.com [acdlabs.com]
- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine hydrochloride in HPLC [March 30, 2004] - Chromatography Forum [chromforum.org]
- 7. shodex.com [shodex.com]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 12. GCMS Section 6.15 [people.whitman.edu]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to 2-(4-Methoxyphenyl)propan-2-amine and Its Phenethylamine Analogs
This guide provides a detailed comparative analysis of 2-(4-methoxyphenyl)propan-2-amine against a curated selection of structurally and functionally significant phenethylamines. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple cataloging of properties. Instead, it synthesizes established structure-activity relationship (SAR) principles to build a predictive pharmacological profile for this compound, a compound for which public data is limited. We will explore the subtle yet critical molecular modifications that differentiate these compounds and dictate their interactions with key neurological targets.
The narrative is grounded in experimental data from well-characterized analogs, explaining the causal links between chemical structure and biological function. Every mechanistic claim is supported by authoritative sources, and detailed experimental protocols are provided to ensure that the described methodologies are transparent and reproducible.
Introduction to the Phenethylamine Scaffold
The 2-phenylethylamine (phenethylamine) framework is a cornerstone of neuropharmacology. It forms the backbone for endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of synthetic compounds with profound effects on the central nervous system (CNS).[1][2] The pharmacological versatility of this class stems from the numerous ways the core structure can be modified. Substitutions on the phenyl ring, the ethylamine side-chain, and the terminal amine group can dramatically alter a compound's potency, receptor selectivity, and metabolic stability.
This guide focuses on this compound, a unique analog featuring a para-methoxy group on the phenyl ring and a gem-dimethyl substitution at the alpha-carbon of the ethylamine side chain. To understand its potential pharmacological profile, we will compare it against four key compounds that represent fundamental structural motifs within the phenethylamine class:
-
Phenethylamine (PEA): The unsubstituted parent compound.
-
Amphetamine: The archetypal alpha-methylated phenethylamine.
-
para-Methoxyamphetamine (PMA): A structural isomer of the target compound, known for its distinct pharmacology and toxicity.
-
2C-B (4-Bromo-2,5-dimethoxyphenethylamine): A representative of the "2C" family, highlighting the role of multiple methoxy substitutions in targeting serotonergic receptors.
Caption: Core structure of the phenethylamine scaffold.
Structural and Physicochemical Profiles
The defining characteristics of a drug candidate—absorption, distribution, metabolism, excretion, and toxicity (ADMET)—are intrinsically linked to its structure. The table below outlines the key structural features and physicochemical properties of our target compound and its comparators.
| Compound | Structure | Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | ![]() | C₁₀H₁₅NO | 165.23 | para-Methoxy group; gem-dimethyl at α-carbon (tertiary α-carbon).[3][4] |
| Phenethylamine (PEA) | ![]() | C₈H₁₁N | 121.18 | Unsubstituted parent scaffold.[5] |
| Amphetamine | ![]() | C₉H₁₃N | 135.21 | Single methyl group at α-carbon. |
| para-Methoxyamphetamine (PMA) | ![]() | C₁₀H₁₅NO | 165.23 | para-Methoxy group; single methyl group at α-carbon.[6] |
| 2C-B | ![]() | C₁₀H₁₄BrNO₂ | 260.13 | 2,5-Dimethoxy groups; 4-Bromo substituent.[7] |
Note: Placeholder images for chemical structures.
The most striking feature of This compound is the gem-dimethyl substitution at the alpha-carbon. This creates a tertiary carbon, a significant deviation from amphetamine's secondary alpha-carbon and PEA's primary alpha-carbon. This steric bulk is predicted to have profound consequences for its interaction with metabolic enzymes and receptor binding pockets.
Comparative Pharmacological Analysis
The biological activity of phenethylamines is primarily dictated by their affinity for and efficacy at various monoamine receptors and transporters. By examining the profiles of our comparator compounds, we can construct a data-driven hypothesis for the pharmacology of this compound.
Interaction with Monoamine Transporters and TAAR1
Phenethylamine and its simpler derivatives often exert their stimulant effects by interacting with monoamine transporters (DAT, NET, SERT) and the Trace Amine-Associated Receptor 1 (TAAR1).[5]
-
Phenethylamine (PEA): Acts as a potent agonist at TAAR1, which in turn modulates the activity of monoamine transporters, leading to the release of dopamine, norepinephrine, and serotonin.[5] It is rapidly metabolized by monoamine oxidase (MAO), resulting in a very short half-life.
-
Amphetamine: The addition of an alpha-methyl group provides steric hindrance, significantly reducing its metabolism by MAO. This leads to a longer duration of action. Like PEA, it is a potent TAAR1 agonist but also acts as a competitive inhibitor and substrate for DAT and NET, leading to robust monoamine release.[5]
-
PMA: The para-methoxy substitution shifts its activity profile. While it retains some stimulant properties, it is also a potent serotonin-releasing agent and a powerful monoamine oxidase A (MAO-A) inhibitor.[6] This dual action can lead to dangerously high levels of serotonin, contributing to its known toxicity.
Predicted Profile for this compound: The gem-dimethyl group at the alpha-position represents a significant increase in steric bulk compared to amphetamine's single methyl group. This structural feature is likely to:
-
Greatly inhibit or prevent interaction with monoamine transporters. The binding pockets of DAT, NET, and SERT may not accommodate such a bulky substitution adjacent to the amine.
-
Provide profound resistance to MAO metabolism, likely granting it a long biological half-life.
-
Alter TAAR1 Agonism. While it may still act as a TAAR1 agonist, the potency and efficacy could be significantly different from amphetamine, as studies have shown that N-methylation and bulky groups can lead to partial agonism.[8]
Interaction with Serotonin Receptors
Substitutions on the phenyl ring, particularly methoxy groups, can impart high affinity for serotonin receptors, especially the 5-HT₂ subfamily.[9]
-
2C-B: The 2,5-dimethoxy pattern is a hallmark of potent 5-HT₂A receptor agonists.[7] 2C-B is a powerful partial agonist at the 5-HT₂A receptor, which is responsible for its psychedelic effects. The affinity for 5-HT₂A is significantly higher than for other monoamine receptors.[1]
-
PMA: While known as a releasing agent, it also has some affinity for 5-HT₂ receptors, though this is generally weaker than compounds like 2C-B.[6][10] Structure-activity studies show that a single para-alkoxy group can decrease affinity for 5-HT₂A compared to the optimal 2,5-dimethoxy substitution pattern.[9][11]
Predicted Profile for this compound: The presence of the para-methoxy group suggests a potential for interaction with serotonin receptors. However, the unique alpha-carbon substitution makes prediction complex. The gem-dimethyl group could either prevent optimal docking in the 5-HT₂A binding pocket due to steric clash, or it could potentially orient the molecule in a novel way, leading to a unique affinity and efficacy profile. Empirical testing is essential, but based on SAR, its affinity for 5-HT₂A is likely to be lower than that of classic 2,5-dimethoxy phenethylamines.
Summary of Receptor Affinities (Known Comparators)
The following table summarizes published in vitro binding affinities (Ki, nM) for the comparator compounds at key CNS targets. Lower Ki values indicate higher affinity.
| Compound | 5-HT₂A | 5-HT₂C | TAAR1 (rat) | DAT | NET | SERT |
| Amphetamine | >10,000 | >10,000 | 44 | 360 | 47 | 3300 |
| PMA | 530 | 1100 | 2200 | ~5000 | ~2000 | ~200 |
| 2C-B | 46 | 350 | >10,000 | >10,000 | >10,000 | >10,000 |
(Data compiled from multiple sources. Values are approximate and can vary based on experimental conditions).[1]
Comparative Metabolic Pathways
Metabolism is a critical determinant of a compound's safety and duration of action.
-
Amphetamine: Primarily metabolized through hydroxylation of the phenyl ring and deamination of the side chain.
-
PMA: The primary metabolic route is O-demethylation of the para-methoxy group to 4-hydroxyamphetamine, a reaction catalyzed by the cytochrome P450 enzyme CYP2D6.[12] This enzyme is genetically polymorphic in humans, meaning individuals who are "poor metabolizers" may experience higher blood concentrations and increased toxicity.[12]
Predicted Profile for this compound:
-
O-Demethylation: Like PMA, it will almost certainly be a substrate for CYP2D6-mediated O-demethylation to form 2-(4-hydroxyphenyl)propan-2-amine.
-
Resistance to Deamination: The tertiary alpha-carbon is expected to make the compound highly resistant to enzymatic deamination, a key metabolic pathway for simpler phenethylamines. This could contribute to a longer half-life.
Key Experimental Protocols
To empirically validate the predicted pharmacological profile of this compound, standardized in vitro assays are required. The following protocols represent the gold standard for determining receptor affinity and functional activity.
Protocol: Radioligand Binding Assay for Receptor Affinity
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.[9]
Caption: Workflow for a competitive radioligand binding assay.
Detailed Steps:
-
Membrane Preparation: Cells stably expressing the human receptor of interest (e.g., 5-HT₂A) are cultured, harvested, and homogenized in a cold buffer. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.
-
Assay Setup: In a 96-well plate, the membrane preparation is combined with a radiolabeled ligand (e.g., [³H]-ketanserin for 5-HT₂A) at a concentration near its Kd value.
-
Compound Addition: The test compound (e.g., this compound) is added across a range of concentrations (typically from 10⁻¹¹ to 10⁻⁵ M). Wells for determining total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand) are included.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The filters are washed, dried, and placed in scintillation vials with a scintillation cocktail. The radioactivity trapped on the filters is counted using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Protocol: Calcium Flux Assay for Gq-Coupled Receptor Function
This assay measures the functional potency and efficacy of a compound at Gq-coupled receptors, such as 5-HT₂A, by detecting the release of intracellular calcium upon receptor activation.[9]
Caption: 5-HT₂A receptor Gq-mediated signaling pathway.
Detailed Steps:
-
Cell Culture: Adherent cells stably expressing the human 5-HT₂A receptor are seeded into a black, clear-bottom 96-well plate and grown to confluence.
-
Dye Loading: The growth medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) for 1 hour at 37°C.[9] This dye exhibits a significant increase in fluorescence intensity upon binding to free intracellular calcium.
-
Compound Addition: The plate is placed into a fluorescence plate reader (e.g., FLIPR, FlexStation). A baseline fluorescence reading is taken before the automated addition of the test compound at various concentrations.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured kinetically over time, typically for 2-3 minutes, immediately following compound addition.
-
Data Analysis: The response is quantified as the peak fluorescence signal minus the baseline reading. These values are plotted against the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ (the concentration that elicits 50% of the maximal response) and the Emax (the maximal efficacy relative to a reference full agonist).
Conclusion and Future Directions
While a definitive pharmacological profile of this compound requires empirical validation, a comparative analysis based on well-established structure-activity relationships provides a powerful predictive framework. Its unique gem-dimethyl alpha-carbon substitution sets it apart from classic phenethylamines like amphetamine and its structural isomer, PMA.
Key Predictions:
-
Pharmacokinetics: The compound is likely to have high oral bioavailability and a long half-life due to steric hindrance of MAO and potentially other metabolic enzymes. O-demethylation via CYP2D6 is a probable metabolic route.
-
Pharmacodynamics: It is predicted to have low affinity for monoamine transporters (DAT, NET, SERT) due to steric bulk. Its primary mechanism may involve TAAR1 agonism, though potentially with altered potency and efficacy compared to amphetamine. Its interaction with 5-HT₂ receptors is uncertain and requires direct testing.
The distinct structure of this compound suggests it may possess a novel pharmacological profile, potentially separating the TAAR1-mediated actions of phenethylamines from their transporter-blocking effects. Future research must prioritize its synthesis and characterization using the in vitro assays detailed in this guide to validate these hypotheses and determine its potential as a pharmacological tool or therapeutic lead.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound 30568-44-6 [sigmaaldrich.com]
- 5. Phenethylamine - Wikipedia [en.wikipedia.org]
- 6. para-Methoxymethamphetamine - Wikipedia [en.wikipedia.org]
- 7. 2C or not 2C: phenethylamine designer drug review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 3-Methoxyamphetamine - Wikipedia [en.wikipedia.org]
- 11. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (+-)-p-Methoxyamphetamine | C10H15NO | CID 31721 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pivotal Role of 4-Position Substitution in 2,5-Dimethoxyamphetamine Potency: A Comparative Guide to Structure-Activity Relationships
A Senior Application Scientist's In-Depth Analysis for Researchers in Drug Discovery
The 2,5-dimethoxyamphetamine (2,5-DMA) scaffold has long been a subject of intense interest in the field of neuropharmacology due to its profound effects on the central nervous system, primarily mediated through the serotonin 2A receptor (5-HT2A). While 2,5-DMA itself exhibits weak psychoactive properties, the introduction of a substituent at the 4-position of the phenyl ring dramatically alters its pharmacological profile, giving rise to a series of potent psychedelic compounds known as the DOx series. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these 4-substituted analogues, offering experimental data to elucidate the nuanced interplay between chemical structure and biological activity.
The rationale for focusing on the 4-position lies in its significant impact on agonist potency at the 5-HT2A receptor.[1] Early research and subsequent extensive studies have demonstrated that modifications at this position can modulate receptor affinity and functional efficacy by orders of magnitude. This guide will delve into the specific contributions of various substituents, from simple alkyl groups to halogens, and provide the underlying experimental data that forms the basis of our current understanding.
Comparative Analysis of 5-HT2A Receptor Affinity and Potency
The biological activity of 4-substituted-2,5-dimethoxyamphetamines is primarily assessed through their binding affinity (Ki) and functional potency (EC50) at the 5-HT2A receptor. Binding affinity reflects how strongly a compound binds to the receptor, while functional potency measures the concentration required to elicit a half-maximal response, such as Gq/G11-mediated calcium mobilization.
A clear trend emerges when examining the data: the nature of the 4-position substituent is a critical determinant of both affinity and potency. Generally, small, lipophilic, and electron-withdrawing substituents tend to enhance activity.
| Compound | 4-Substituent (X) | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) |
| 2,5-DMA | -H | 2502[2] | 160 - 3548[2] |
| DOM | -CH3 | 533[1] | ~40[3] |
| DOET | -CH2CH3 | 137[1] | - |
| DOPR | -CH2CH2CH3 | - | 1 - 9[4] |
| DOB | -Br | 59[1] | - |
| DOI | -I | 1.26 (R-isomer)[5] | - |
Note: Data is compiled from multiple sources and experimental conditions may vary. This table serves as a comparative illustration.
The parent compound, 2,5-DMA, displays a relatively low affinity for the 5-HT2A receptor.[2] The introduction of a methyl group (DOM) increases affinity, and this trend continues with a longer ethyl group (DOET).[1] The 4-propyl substituted analog (DOPR) has been shown to have very high potency.[4] Halogenation at the 4-position also significantly enhances activity, with the bromo (DOB) and iodo (DOI) analogues being particularly potent.[1][5] This enhancement is attributed to the electronic and steric properties of the substituents influencing the interaction with the receptor binding pocket.
Mechanistic Insights and Signaling Pathways
The psychedelic effects of DOx compounds are primarily mediated by their agonism at the 5-HT2A receptor, which is a Gq/G11-coupled G-protein coupled receptor (GPCR).[6] Upon agonist binding, the receptor undergoes a conformational change, activating the Gq/G11 protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event that can be measured in functional assays.
Figure 1: Simplified signaling pathway of 5-HT2A receptor activation by a DOx compound.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, the following are detailed protocols for the key assays used to characterize the SAR of DOx compounds.
Radioligand Binding Assay for 5-HT2A Receptor
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the 5-HT2A receptor.
Materials:
-
Human 5-HT2A receptor-expressing cell membranes (e.g., from CHO-K1 cells)
-
Radioligand: [3H]ketanserin
-
Non-specific binding control: 1 µM Ketanserin
-
Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4
-
Test compounds (DOx analogues) at various concentrations
-
96-well filter plates (e.g., Millipore MultiScreen with GF/B filters)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Thaw the cell membrane preparation on ice and resuspend in assay buffer.
-
In a 96-well plate, add 150 µL of the membrane preparation to each well.
-
Add 50 µL of the test compound at various concentrations (or buffer for total binding, or non-specific control).
-
Add 50 µL of [3H]ketanserin solution.
-
Incubate the plate for 60 minutes at 30°C with gentle agitation.
-
Terminate the incubation by rapid vacuum filtration onto the filter plate.
-
Wash the filters four times with ice-cold wash buffer.
-
Dry the filters for 30 minutes at 50°C.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
Figure 2: Workflow for the 5-HT2A radioligand binding assay.
Calcium Flux Functional Assay
This assay measures the functional potency (EC50) of a test compound by detecting the increase in intracellular calcium concentration following 5-HT2A receptor activation.
Materials:
-
HEK 293 cells stably expressing the human 5-HT2A receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
Test compounds (DOx analogues) at various concentrations
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Plate the 5-HT2A expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer.
-
Incubate the cells for 1 hour at 37°C in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence microplate reader.
-
Measure the baseline fluorescence.
-
Inject the test compounds at various concentrations.
-
Immediately begin kinetic reading of fluorescence intensity over time.
-
Determine the peak fluorescence response for each concentration.
-
Plot the dose-response curve and calculate the EC50 value.
Conclusion
The structure-activity relationship of 4-substituted-2,5-dimethoxyamphetamines is a compelling example of how subtle molecular modifications can lead to profound changes in pharmacological activity. The data clearly indicates that the 4-position is a critical "hotspot" for modulating potency at the 5-HT2A receptor. This guide has provided a comparative overview of key analogues, supported by experimental data and detailed protocols, to aid researchers in the rational design and development of novel CNS-active compounds. The continued exploration of this chemical space holds promise for a deeper understanding of serotonergic signaling and the development of new therapeutic agents.
References
- 1. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,5-Dimethoxyamphetamine - Wikipedia [en.wikipedia.org]
- 3. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Binding to the serotonin 5-HT2 receptor by the enantiomers of 125I-DOI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Reactivity of Methoxy-Substituted Phenethylamines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Methoxy-Substituted Phenethylamines and Their Cross-Reactivity
Methoxy-substituted phenethylamines are a broad class of psychoactive compounds, many of which are analogues of naturally occurring alkaloids like mescaline.[1][2] The position and number of methoxy groups on the phenethylamine backbone significantly influence their pharmacological effects, primarily through interactions with serotonin receptors.[3][4] Understanding the cross-reactivity of these compounds is paramount for several reasons:
-
Pharmacological Specificity: In drug development, achieving receptor selectivity is crucial to minimize off-target effects and enhance therapeutic efficacy. Cross-reactivity studies elucidate the binding promiscuity of a compound, informing on its potential for side effects.
-
Toxicological Screening: Immunoassays are often the first line of screening for drugs of abuse.[5][6] Cross-reactivity of designer drugs with these assays can lead to false-positive or false-negative results, necessitating more specific confirmatory tests like gas or liquid chromatography-mass spectrometry.[6][7]
-
Structure-Activity Relationship (SAR) Studies: Analyzing how subtle structural modifications, such as the placement of a methoxy group, alter receptor binding provides fundamental insights into the molecular interactions between ligands and their targets.[3][8]
This guide will compare the cross-reactivity of various methoxy-substituted phenethylamines at key biological targets and in common screening platforms, supported by experimental data and detailed protocols.
The Influence of Methoxy Substitution on Receptor Binding: A Look at Structure-Activity Relationships
The affinity and selectivity of phenethylamines for their target receptors are intricately linked to their chemical structure. The presence and position of methoxy groups on the phenyl ring are critical determinants of their pharmacological profile.
For instance, the 2,5-dimethoxy substitution pattern is a hallmark of the "2C" series of psychedelic phenethylamines.[2] The nature of the substituent at the 4-position of the 2,5-dimethoxyphenyl ring further modulates the compound's affinity and potency. Generally, lipophilic substituents at the 4-position tend to increase potency.[1]
Furthermore, N-benzyl substitution on phenethylamines, particularly the N-(2-methoxybenzyl) or "NBOMe" modification, dramatically increases the affinity for the serotonin 5-HT2A receptor, often by orders of magnitude compared to their non-N-benzylated "2C" counterparts.[1][9][10] This enhancement is a prime example of how structural modifications can profoundly impact receptor interaction.
Cross-Reactivity Profiles at Serotonin Receptors
The primary targets for psychedelic phenethylamines are serotonin receptors, particularly the 5-HT2A subtype, which is believed to mediate their hallucinogenic effects.[1][2][3] However, these compounds often exhibit significant cross-reactivity with other 5-HT receptor subtypes, such as 5-HT2C and 5-HT1A.[9][11]
Comparative Binding Affinities (Ki)
The following table summarizes the binding affinities (Ki, in nM) of selected methoxy-substituted phenethylamines for human 5-HT2A, 5-HT2C, and 5-HT1A receptors. Lower Ki values indicate higher binding affinity.
| Compound | Class | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT1A Ki (nM) | Reference(s) |
| 2C-B | 2C-Series | 100 - 833 | 295 - 1010 | >10,000 | [9][10] |
| 2C-I | 2C-Series | 49 - 447 | 215 - 1380 | >10,000 | [9][10] |
| 2C-E | 2C-Series | 52 - 471 | 215 - 1560 | >10,000 | [9][10] |
| 25B-NBOMe | NBOMe | 0.28 - 1.1 | 4.3 - 16 | 2,820 | [9][10] |
| 25I-NBOMe | NBOMe | 0.044 - 1.07 | 1.8 - 12 | 3,190 | [9][10] |
| 25E-NBOMe | NBOMe | 0.17 | 3.6 | 4,210 | [9] |
| Mescaline | Phenethylamine | 1,320 - 5,600 | 4,000 - 6,900 | >10,000 | [9][11] |
Key Observations:
-
The NBOMe series exhibits significantly higher affinity for 5-HT2A and 5-HT2C receptors compared to the 2C series and mescaline.[9][10]
-
N-2-methoxybenzyl substitution generally decreases affinity for the 5-HT1A receptor.[9]
-
Most of these compounds show a degree of selectivity for 5-HT2A/2C receptors over the 5-HT1A receptor.
Serotonin Receptor Signaling Pathway
The activation of 5-HT2A receptors by these compounds typically leads to the activation of the Gq/11 protein, which in turn stimulates phospholipase C (PLC) to produce inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC).
Figure 1: Simplified 5-HT2A receptor signaling pathway.
Cross-Reactivity with Other Monoamine Receptors and Transporters
While the primary activity of many methoxy-substituted phenethylamines is at serotonin receptors, they can also interact with other monoamine systems, including adrenergic and dopaminergic receptors, as well as monoamine transporters. These interactions can contribute to their overall pharmacological and toxicological profiles.
For example, N-2-methoxybenzyl substitution not only increases affinity for 5-HT2A/2C receptors but also for adrenergic α1 receptors.[9][10] Some compounds may also interact with trace amine-associated receptor 1 (TAAR1).[9][11] The interaction with monoamine transporters (SERT, DAT, NET) is generally low for 2C and NBOMe drugs.[12]
Cross-Reactivity in Immunoassays: A Challenge for Toxicological Screening
Immunoassays are a rapid and cost-effective method for preliminary drug screening.[5] However, a significant limitation is their potential for cross-reactivity with structurally related, non-targeted compounds.[5][7] Methoxy-substituted phenethylamines, due to their structural similarity to amphetamine and methamphetamine, can cross-react with immunoassays designed to detect these substances.
The extent of cross-reactivity is highly variable and depends on the specific compound, the antibody used in the assay, and the assay manufacturer.[7] Some studies have shown that certain 2C compounds have low to moderate cross-reactivity with some amphetamine immunoassays.[13] For instance, one study found that only the EMIT assay cross-reacted with the 2C class, while other immunoassays did not.[13] Due to the high potency of compounds like the NBOMe series, their concentrations in biological fluids may be very low, making detection by immunoassay challenging.[14]
Given the continuous emergence of new designer drugs, it is crucial for toxicology laboratories to be aware of the limitations of immunoassays and to employ confirmatory methods for definitive identification.[6]
Experimental Protocols for Assessing Cross-Reactivity
To ensure scientific integrity, the protocols for evaluating cross-reactivity must be robust and self-validating. Below are standardized methodologies for receptor binding assays and immunoassay cross-reactivity testing.
Receptor Binding Assay Protocol
This protocol determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., human 5-HT2A) are prepared from transfected cell lines.
-
Competitive Binding Incubation:
-
A constant concentration of a high-affinity radioligand (e.g., [³H]ketanserin for 5-HT2A) is incubated with the cell membranes.
-
A range of concentrations of the unlabeled test compound is added to compete with the radioligand for binding to the receptor.
-
A control with no test compound (total binding) and a control with a high concentration of a known non-radioactive ligand (non-specific binding) are included.
-
-
Separation and Detection: The reaction is terminated, and the bound radioligand is separated from the unbound. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Figure 2: Workflow for a competitive receptor binding assay.
Immunoassay Cross-Reactivity Protocol
This protocol assesses the extent to which a compound cross-reacts with a commercially available immunoassay.
-
Preparation of Standards: A series of standard solutions of the test compound are prepared in a drug-free matrix (e.g., urine or buffer) at various concentrations.
-
Assay Procedure: The prepared standards are analyzed using the commercial immunoassay kit according to the manufacturer's instructions.
-
Data Analysis: The concentration of the test compound that produces a positive result (i.e., a signal equivalent to or greater than the assay's cutoff concentration for the target drug) is determined.
-
Calculation of Percent Cross-Reactivity:
-
% Cross-Reactivity = (Cutoff Concentration of Target Drug / Concentration of Test Compound giving a positive result) x 100
-
Conclusion
The cross-reactivity of methoxy-substituted phenethylamines is a complex interplay of their structural features and the specific biological target. While these compounds, particularly the NBOMe series, demonstrate high affinity for serotonin 5-HT2A receptors, their interactions with other receptors and their variable cross-reactivity in immunoassays highlight the need for comprehensive characterization. The data and protocols presented in this guide provide a framework for researchers to objectively evaluate the performance of these compounds and to better understand their pharmacological and toxicological implications.
References
- 1. Dark Classics in Chemical Neuroscience: NBOMes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2C (psychedelics) - Wikipedia [en.wikipedia.org]
- 3. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. psilosybiini.info [psilosybiini.info]
- 11. frontiersin.org [frontiersin.org]
- 12. Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | NBOMes–Highly Potent and Toxic Alternatives of LSD [frontiersin.org]
For researchers, scientists, and professionals in drug development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, objective comparison of analytical methodologies for the validation of related compounds in 2-(4-Methoxyphenyl)propan-2-amine, an important building block in medicinal chemistry. We will move beyond a simple recitation of protocols to explain the underlying scientific rationale for our experimental choices, grounding our discussion in established regulatory frameworks and practical, field-tested insights.
The presence of impurities, whether arising from the synthesis process or degradation, can significantly impact the safety and efficacy of a final drug product.[1] Therefore, robust and validated analytical methods are not just a regulatory requirement but a scientific necessity. This guide will compare two of the most common and powerful techniques for impurity profiling: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Our analysis will be supported by illustrative experimental data to provide a clear performance benchmark.
The Foundation of Trust: Why Method Validation is Non-Negotiable
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2] For the analysis of related compounds, this means the method must be able to accurately and reliably detect and quantify impurities. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for analytical method validation, and its principles are the bedrock of the methodologies discussed herein.[3][4][5]
A well-validated method ensures data integrity, which is crucial for regulatory submissions and for making informed decisions throughout the drug development lifecycle.[6] It provides a high degree of assurance that the measurements are accurate, precise, and specific to the analytes of interest.
Strategic Approach to Method Validation
Our comparative analysis will be structured around a logical workflow that begins with understanding the potential impurities and culminates in a fully validated method.
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. starodub.nl [starodub.nl]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. pharmtech.com [pharmtech.com]
A Senior Application Scientist's Guide to Selecting Chiral Stationary Phases for Amine Separation
For researchers and professionals in pharmaceutical development, the stereoselective separation of chiral amines is a critical and often challenging task. The pharmacological and toxicological profiles of amine enantiomers can differ significantly, making their accurate separation and quantification a regulatory and safety imperative.[1] High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is the most powerful and widely adopted technique for this purpose.[2]
This guide provides an in-depth comparison of the major classes of CSPs for amine separation, moving beyond a simple catalog of options to explain the underlying chiral recognition mechanisms and the strategic rationale for method development. The insights herein are grounded in experimental data and field-proven experience to empower you to make informed decisions for your chiral separation challenges.
The Foundation: Understanding Chiral Recognition of Amines
The separation of enantiomers on a CSP is a result of the transient formation of diastereomeric complexes between the analyte enantiomers and the chiral selector.[3] The stability of these complexes differs, leading to different retention times. For amines, which are basic compounds, the key interactions governing chiral recognition include:
-
Ionic (or Electrostatic) Interactions: The basic amine functionality can be protonated, allowing for strong ionic interactions with acidic sites on the CSP.
-
Hydrogen Bonding: The amine group (primary and secondary) is an excellent hydrogen bond donor, while the nitrogen atom is a hydrogen bond acceptor. These interactions with complementary sites on the CSP are crucial.
-
π-π Interactions: Aromatic rings present in many amine analytes can interact with electron-rich or electron-deficient aromatic moieties on the CSP.
-
Inclusion Complexation: Some CSPs have chiral cavities or grooves into which one enantiomer fits more snugly than the other.[4]
-
Steric Hindrance: The three-dimensional arrangement of bulky groups near the chiral center of both the analyte and the selector plays a pivotal role in preventing one enantiomer from interacting as effectively as the other.
A successful chiral separation relies on a combination of these interactions to achieve a sufficient difference in binding energy between the two enantiomers.
The Workhorses: A Comparative Analysis of CSP Classes
The most successful and widely used CSPs for amine separation fall into three main categories: Polysaccharide-based, Macrocyclic Glycopeptide-based, and Cyclodextrin-based phases. Each class offers a unique set of interaction capabilities, making them complementary tools in the chromatographer's arsenal.
Polysaccharide-Based CSPs
Polysaccharide-based CSPs, primarily derivatives of cellulose and amylose coated or immobilized on a silica support, are the most versatile and widely used CSPs in chiral chromatography.[5][6] Their chiral recognition ability stems from the highly ordered helical structure of the polysaccharide polymers, which creates chiral grooves and cavities.[3]
Mechanism of Action: The primary interaction sites are the carbamate groups on the derivatized polysaccharide backbone. Chiral recognition is achieved through a combination of hydrogen bonding, dipole-pole interactions, and π-π interactions with the analyte.[7] Steric fit into the chiral grooves of the polymer is also a critical factor. For amines, the hydrogen bonding capability and the potential for π-π interactions with aromatic substituents are particularly important.
Practical Considerations & Method Development:
-
Mobile Phase Modes: Polysaccharide CSPs are highly versatile and can be used in normal-phase (NP), polar organic (PO), and reversed-phase (RP) modes.[1]
-
Additives are Crucial: When analyzing basic compounds like amines, poor peak shape and long retention times can occur due to interactions with residual acidic silanols on the silica support. To mitigate this, a basic additive is almost always required in the mobile phase. Diethylamine (DEA) is the most common choice, typically at a concentration of 0.1% to 0.5%, but others like triethylamine (TEA) and butylamine (BA) can also be effective.[1] The choice of additive can significantly influence selectivity.
-
Immobilized vs. Coated: Modern immobilized polysaccharide CSPs (e.g., CHIRALPAK® IA, IB, IC) offer a significant advantage over older coated versions (e.g., CHIRALCEL® OD-H, CHIRALPAK® AD-H). Immobilization allows for the use of a much wider range of organic solvents (like dichloromethane, THF, and ethyl acetate), which can unlock unique selectivities not achievable with standard alkane/alcohol mobile phases.
Diagram: Chiral Recognition on Polysaccharide CSPs
Caption: Interactions between a chiral amine and a polysaccharide CSP.
Macrocyclic Glycopeptide (Antibiotic) CSPs
CSPs based on macrocyclic glycopeptides like vancomycin and teicoplanin (e.g., Astec® CHIROBIOTIC® V, T) are exceptionally useful for separating polar and ionizable compounds, making them a strong choice for many chiral amines.[6][8] Their complex, basket-like structure contains multiple chiral centers and a variety of functional groups, including carboxylic acids, amines, hydroxyls, and aromatic rings, offering a rich array of potential interactions.[9]
Mechanism of Action: The primary interaction for acidic and basic analytes is ionic. For a chiral amine, the protonated amine group can interact with an ionized carboxyl group on the glycopeptide basket.[10] Secondary interactions, including hydrogen bonding with the peptide backbone and sugar moieties, π-π stacking with aromatic rings, and steric interactions within the macrocyclic "basket," all contribute to enantioselectivity.[8]
Practical Considerations & Method Development:
-
Versatile Modes: These CSPs are unique in their ability to operate effectively in reversed-phase, polar organic, and polar ionic modes.[6]
-
Polar Ionic Mode (PIM): This mode, often using methanol or acetonitrile with small amounts of acid and base (e.g., acetic acid and TEA) or a volatile salt (e.g., ammonium trifluoroacetate), is particularly powerful for separating amines. The additives control the ionization state of both the analyte and the CSP, which is the dominant factor in retention and selectivity.
-
Complementary Selectivity: Different macrocyclic antibiotics (vancomycin vs. teicoplanin) often provide complementary selectivity. If a separation is not achieved on one, it is often worthwhile to screen the other.[9]
Diagram: Chiral Recognition on Macrocyclic Glycopeptide CSPs
Caption: Key interactions driving amine separation on a glycopeptide CSP.
Cyclodextrin-Based CSPs
Cyclodextrins are cyclic oligosaccharides that form a truncated cone or "bucket" shape.[11] The interior of this cavity is relatively hydrophobic, while the exterior rims are hydrophilic, decorated with hydroxyl groups. Native (e.g., β-cyclodextrin) and derivatized cyclodextrins are bonded to silica to create these CSPs (e.g., Astec® CYCLOBOND™).
Mechanism of Action: The primary mechanism for chiral recognition in reversed-phase mode is inclusion complexation. An aromatic or nonpolar portion of the analyte must fit into the hydrophobic cavity.[11] Chiral discrimination then arises from interactions (primarily hydrogen bonding) between functional groups on the analyte near the chiral center and the hydroxyl groups on the rim of the cyclodextrin cavity. The better the geometric fit and the stronger the secondary interactions, the more stable the diastereomeric complex.
Practical Considerations & Method Development:
-
Reversed-Phase Dominance: Cyclodextrin CSPs are most commonly used in reversed-phase mode, making them highly compatible with LC-MS applications.[11]
-
Analyte Structure: Successful separation typically requires the analyte to have a hydrophobic moiety (like a phenyl ring) that can fit into the cavity, and a polar, hydrogen-bonding group near the stereocenter.[11]
-
Derivatization Matters: Derivatizing the hydroxyl groups on the cyclodextrin rim (e.g., with acetyl or dimethyl groups) can significantly alter selectivity by changing the steric and electronic nature of the cavity entrance, often improving performance for amines.[11]
Diagram: Chiral Recognition on Cyclodextrin CSPs
Caption: Inclusion and interaction model for a chiral amine on a cyclodextrin CSP.
Performance Data: A Head-to-Head Comparison
The following tables summarize experimental data for the separation of representative chiral amines on different CSPs. This data illustrates the complementary nature of these phases and provides a starting point for method development.
Table 1: Separation of Propranolol (β-Blocker)
| CSP Type | Column | Mobile Phase | Flow Rate (mL/min) | k'1 | α | Rs | Reference |
| Polysaccharide | CHIRALPAK IB (Immobilized Cellulose) | n-Hexane / 2-Propanol / EDA (80:20:0.1) | 1.0 | - | - | >2.0 | [12] |
| Macrocyclic | Chirobiotic V (Vancomycin) | MeOH / 0.1% TEAA, pH 4.1 | - | - | - | >1.5 | [4] |
| Macrocyclic | Eremomycin-CSP | MeOH / 0.1% TEAA | - | - | 1.5 | Baseline | [10] |
k'1 = Retention factor of the first eluting enantiomer; α = Separation factor; Rs = Resolution. EDA = Ethylenediamine; TEAA = Triethylammonium Acetate. "-" indicates data not specified in the source.
Table 2: Separation of Amphetamine & Derivatives
| Analyte | CSP Type | Column | Mobile Phase | Flow Rate (mL/min) | α | Rs | Reference |
| Amphetamine | Polysaccharide | Lux 3µm AMP (Cellulose-based) | ACN / 10 mM NH4HCO3, pH 9.2 (80:20) | 1.0 | 1.25 | 3.56 | [13] |
| Methamphetamine | Macrocyclic | Astec Chirobiotic V2 (Vancomycin) | MeOH / H2O / AcOH / NH4OH (95:5:0.1:0.02) | - | >1.2 | Baseline |
ACN = Acetonitrile; MeOH = Methanol; AcOH = Acetic Acid.
Table 3: Separation of Primary Amines
| Analyte | CSP Type | Column | Mobile Phase | Flow Rate (mL/min) | k'1 | α | Rs | Reference |
| 1-Phenylethylamine | Polysaccharide | CHIRALPAK IC | n-Hexane / 2-Propanol / DEA (90:10:0.1) | 1.0 | 7.40 | 1.24 | 2.44 | [7] |
| 1-(1-Naphthyl)ethylamine | Polysaccharide | CHIRALPAK IA | n-Hexane / 2-Propanol / DEA (80:20:0.1) | 1.0 | - | - | - | [1] |
| 3,3-Dimethyl-2-butylamine | Polysaccharide | CHIRALPAK IE | n-Hexane / 2-Propanol / DEA (80:20:0.1) | 1.0 | 12.02 | 1.30 | 4.06 | [7] |
DEA = Diethylamine. "-" indicates data not specified in the source.
Strategic Workflow for Chiral Amine Method Development
A systematic screening approach is the most efficient path to a successful chiral separation. The following workflow outlines a logical strategy for tackling a new chiral amine separation.
Diagram: Method Development Workflow for Chiral Amines
Caption: A systematic workflow for chiral HPLC method development.
Experimental Protocols
Reproducibility is key in analytical science. The following are representative protocols based on the data presented.
Protocol 1: General Purpose Screening on Polysaccharide CSP (Normal Phase)
-
Analyte: 1-Phenylethylamine
-
Column: CHIRALPAK® IC (250 x 4.6 mm, 5 µm)[7]
-
Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (DEA) (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C (or ambient)
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve sample in the mobile phase at a concentration of ~1 mg/mL.
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 5-10 µL of the sample solution.
-
Acquire data for a sufficient time to allow for the elution of both enantiomers.
-
Calculate retention factors (k'), separation factor (α), and resolution (Rs).
-
Protocol 2: Screening on Macrocyclic Glycopeptide CSP (Polar Ionic Mode)
-
Analyte: Methamphetamine
-
Column: Astec® CHIROBIOTIC® V2 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol / Water / Acetic Acid / Ammonium Hydroxide (95:5:0.1:0.02, v/v/v/v)
-
Flow Rate: 1.0 mL/min (adjust as needed)
-
Temperature: 25 °C (or ambient)
-
Detection: UV at 220 nm or MS detection
-
Sample Preparation: Dissolve sample in the mobile phase at a concentration of ~0.5 mg/mL.
-
Procedure:
-
Equilibrate the column with the mobile phase. Note: Macrocyclic glycopeptide columns may require longer equilibration times (up to 1-2 hours) when changing between different mobile phase modes.
-
Inject 5 µL of the sample solution.
-
Acquire data.
-
Evaluate the separation performance.
-
Conclusion and Final Recommendations
The selection of a chiral stationary phase for amine separation is a multi-faceted decision that should be guided by an understanding of the underlying chemistry.
-
Start Broadly: For a novel chiral amine, a screening protocol utilizing immobilized polysaccharide and macrocyclic glycopeptide CSPs will yield the highest probability of success. These two classes are highly complementary.
-
Additives are Non-Negotiable: For basic amines, the use of additives (e.g., DEA, TEA, volatile buffers) is essential for good chromatography. They control peak shape on polysaccharide phases and are the primary drivers of selectivity on macrocyclic glycopeptide phases.
-
Consider the End Goal: If LC-MS compatibility is a primary requirement, method development should prioritize macrocyclic glycopeptide or cyclodextrin CSPs in reversed-phase or polar ionic modes using volatile mobile phases.
-
Don't Underestimate Optimization: A small initial separation can often be improved to baseline resolution by systematically optimizing the mobile phase composition, additives, and temperature.
By combining a systematic screening approach with a solid understanding of the chiral recognition mechanisms, researchers can efficiently develop robust and reliable methods for even the most challenging chiral amine separations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. hplc.eu [hplc.eu]
- 13. High-pH Chiral Separation of Amphetamines | Phenomenex [phenomenex.com]
Safety Operating Guide
Navigating the Disposal of 2-(4-Methoxyphenyl)propan-2-amine: A Guide for Laboratory Professionals
Hazard Identification and Risk Assessment: What You're Dealing With
Understanding the potential hazards of 2-(4-Methoxyphenyl)propan-2-amine is the first step in its safe management. Based on data from structurally similar aromatic amines and supplier information, we can infer the following hazard profile.[1][2][3][4][5]
-
Physical State: Solid.
-
Combustibility: Classified as a combustible solid.[1]
-
Health Hazards: Likely to be an irritant. GHS classifications for analogous compounds include:
-
Environmental Hazards: Poses a significant threat to aquatic life. It is classified with a Water Hazard Class 3 (WGK 3), indicating it is severely hazardous to water.[1]
It is crucial to treat this compound with the care afforded to substances with this hazard profile. A thorough risk assessment should be conducted before handling, considering the quantities involved and the specific laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the irritant nature of this aromatic amine, stringent adherence to PPE protocols is mandatory. The following PPE should be worn at all times when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles if there is a significant splash risk.[3] | To protect against direct contact with the solid or solutions, which can cause serious eye irritation.[2][4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and changed immediately if contaminated.[6] | To prevent skin contact, which can lead to irritation.[2][4][5] |
| Body Protection | A buttoned, flame-resistant lab coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, such as a certified chemical fume hood, is essential to avoid inhaling dust or vapors.[2][3] | To prevent respiratory tract irritation.[2][4] |
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound waste requires a systematic approach, from initial collection to final hand-off to your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.
Step 1: Waste Segregation and Collection
Proper segregation is paramount to prevent dangerous chemical reactions.
-
Designate a Waste Container: Use a dedicated, clearly labeled hazardous waste container.
-
Choose the Right Material: The container should be made of a compatible material such as high-density polyethylene (HDPE) or glass.[7]
-
Labeling: The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Irritant," "Combustible Solid," "Marine Pollutant")
-
The date accumulation started.
-
-
Incompatible Wastes: DO NOT mix this amine waste with the following:
-
Acids
-
Strong oxidizing agents
-
Halogenated solvents
-
Other reactive chemical waste streams.[7]
-
Step 2: In-Lab Neutralization/Degradation (for Small Quantities)
For small quantities of waste, in-lab treatment can be a viable option to render the material less hazardous before final disposal. This should only be performed by trained personnel in a controlled environment.[8][9]
Method: Oxidation with Acidified Potassium Permanganate [8]
This method is effective for degrading aromatic amines.
-
Preparation: In a suitable flask within a chemical fume hood, prepare a dilute solution of the amine waste in 1.7 N sulfuric acid.
-
Oxidation: Slowly add a 0.2 M solution of potassium permanganate while stirring. The purple color of the permanganate should persist, indicating an excess.
-
Reaction Time: Allow the mixture to stand at room temperature for at least 8 hours.
-
Quenching: After the reaction is complete, quench the excess permanganate by slowly adding solid sodium bisulfite until the purple color disappears.
-
Final Disposal: The resulting solution should be collected in a hazardous waste container and disposed of through your institution's EHS program.
Step 3: Storage and Pickup
-
Container Sealing: Keep the waste container tightly sealed except when adding waste.
-
Storage Location: Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated.
-
Arrange for Pickup: Once the container is full, or if it has been in storage for an extended period (check your institution's guidelines), arrange for pickup by your EHS department or a licensed hazardous waste disposal company.[7]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key.
Spill Cleanup Protocol
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Vapors: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear the appropriate PPE as outlined in Section 2.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. For liquid spills, use an inert absorbent material like vermiculite or sand to contain and absorb the spill.[10]
-
Decontamination:
-
Wipe the spill area with a cleaning/developing solution for aromatic amines.[1][11]
-
Apply a decontamination solution (e.g., one containing glutaraldehyde) and allow it to react for at least 5 minutes.[1][11][12]
-
Rinse the area with water.
-
Collect all cleanup materials (absorbents, contaminated PPE) in a sealed bag and place them in the hazardous waste container.[2]
-
Personnel Exposure
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[4]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
Logical Framework for Disposal Decisions
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following this detailed guide, researchers can confidently manage this chemical waste stream, minimizing risks and ensuring compliance with safety regulations. Always consult your institution's specific waste disposal policies to ensure full adherence to local and national regulations.
References
- 1. skcltd.com [skcltd.com]
- 2. international.skcinc.com [international.skcinc.com]
- 3. angenechemical.com [angenechemical.com]
- 4. aksci.com [aksci.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. merckmillipore.com [merckmillipore.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. skcltd.com [skcltd.com]
- 12. skcinc.com [skcinc.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





